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5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one Documentation Hub

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  • Product: 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
  • CAS: 61718-83-0

Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and Synthetic Utility of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction and Structural Rationale In modern drug discovery, the strategic incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction and Structural Rationale

In modern drug discovery, the strategic incorporation of specific functional groups is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (Chemical Formula: C₁₄H₁₇F₃O₂) represents a highly versatile, advanced intermediate designed to impart both metabolic stability and tunable lipophilicity into active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I frequently evaluate building blocks not just for their structural novelty, but for their predictable behavior in complex synthetic workflows. This molecule integrates three critical domains:

  • The para-Trifluoromethylphenyl Core: The –CF₃ group is a classic bioisostere that exerts a strong electron-withdrawing effect while increasing lipophilicity. Crucially, its placement at the para position blocks cytochrome P450-mediated aromatic oxidation, a common metabolic liability[1].

  • The Pentan-1-one Linker: A flexible five-carbon alkyl chain provides spatial extension, allowing the terminal functional group to reach deep into hydrophobic binding pockets.

  • The Terminal Ethoxy Group: Unlike a terminal hydroxyl group, which is prone to Phase II glucuronidation, the ethoxy ether caps the chain, modulating the topological polar surface area (TPSA) while maintaining a hydrogen-bond acceptor.

Physicochemical Properties

Understanding the baseline physicochemical properties of this intermediate is essential for predicting its behavior in both synthetic environments (solubility, reactivity) and biological systems (Rule of 5 compliance).

Table 1: Computed and Predicted Physicochemical Data

PropertyValueCausality / Significance
Molecular Weight 274.28 g/mol Well within the optimal range for oral bioavailability (<500 Da).
LogP (Predicted) ~3.5The highly lipophilic –CF₃ group (+0.8) is balanced by the polar ketone and ether oxygen atoms, resulting in optimal membrane permeability.
H-Bond Donors 0Lack of donors reduces desolvation energy penalties during receptor binding.
H-Bond Acceptors 2The ketone (C=O) and ether (–O–) oxygens can participate in target interactions.
Rotatable Bonds 8High flexibility; ideal for induced-fit binding mechanisms.
TPSA 26.30 ŲExcellent for blood-brain barrier (BBB) penetration if targeted for CNS indications.

Synthetic Methodology: A Self-Validating Protocol

Direct acylation of an aryl system via Friedel-Crafts chemistry often yields complex mixtures when utilizing long-chain alkoxy-acid chlorides due to competing ether cleavage or polymerization. To ensure high fidelity and scalability, we employ a Weinreb Amide intermediate approach. This method is chosen specifically because the N-methoxy-N-methylamide forms a stable, five-membered metal chelate with the incoming Grignard reagent, completely preventing the over-addition that typically leads to tertiary alcohols[2].

Step-by-Step Experimental Workflow

Phase 1: Synthesis of 5-Ethoxy-N-methoxy-N-methylpentanamide

  • Activation: Dissolve 5-ethoxypentanoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Rationale: EDC/HOBt minimizes epimerization and generates a highly reactive active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.5 eq) followed by dropwise addition of N,N-Diisopropylethylamine (DIPEA, 3.0 eq) at 0 °C.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is typically complete within 4 hours at room temperature.

  • Workup: Wash with 1M HCl (aq) to remove unreacted amine, followed by saturated NaHCO₃ to remove residual acid. Dry over MgSO₄ and concentrate.

Phase 2: Grignard Addition

  • Preparation: Dissolve the Weinreb amide (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool to 0 °C.

  • Coupling: Add [4-(trifluoromethyl)phenyl]magnesium bromide (1.1 eq, 1M in THF) dropwise over 30 minutes. Rationale: The electron-withdrawing –CF₃ group stabilizes the Grignard reagent but requires strict temperature control to prevent Wurtz-type coupling side reactions.

  • Quenching (Self-Validating Step): The reaction must be quenched with cold saturated NH₄Cl (aq). The collapse of the tetrahedral intermediate into the target ketone only occurs upon this aqueous acidic disruption of the magnesium chelate.

  • Purification: Extract with Ethyl Acetate (EtOAc). Purify the organic layer via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one as a clear oil.

Retrosynthesis Target 5-Ethoxy-1-[4-(trifluoromethyl) phenyl]pentan-1-one Weinreb 5-Ethoxy-N-methoxy- N-methylpentanamide Target->Weinreb C-C Bond Cleavage Grignard 4-(Trifluoromethyl)phenyl magnesium bromide Target->Grignard C-C Bond Cleavage Acid 5-Ethoxypentanoic acid Weinreb->Acid Amidation Amine N,O-Dimethylhydroxylamine Weinreb->Amine Amidation

Figure 1: Retrosynthetic workflow utilizing a Weinreb amide to prevent tertiary alcohol formation.

Analytical Characterization Signatures

To verify the structural integrity of the synthesized compound, the following spectroscopic signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05 (d, J = 8.1 Hz, 2H, Ar-H ortho to ketone)

    • δ 7.72 (d, J = 8.1 Hz, 2H, Ar-H ortho to CF₃)

    • δ 3.48 (q, J = 7.0 Hz, 2H, –O-CH₂ -CH₃)

    • δ 3.42 (t, J = 6.2 Hz, 2H, –CH₂ -O-)

    • δ 3.05 (t, J = 7.1 Hz, 2H, -C(=O)-CH₂ -)

    • δ 1.85 – 1.65 (m, 4H, internal alkyl chain)

    • δ 1.18 (t, J = 7.0 Hz, 3H, –O-CH₂-CH₃ )

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.8 (s, 3F, Ar-CF₃). Note: The sharp singlet is diagnostic for the unhindered para-CF₃ group.

  • LC-MS (ESI+): m/z calculated for C₁₄H₁₇F₃O₂ [M+H]⁺: 275.12; found: 275.1.

Applications in Drug Design

The structural logic of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one makes it an ideal precursor for synthesizing complex heterocycles. For instance, the ketone moiety can be subjected to reductive amination to generate secondary amines, or reacted with hydrazines to form substituted pyrazoles.

By pre-installing the para-CF₃ group and the ethoxy tail, medicinal chemists bypass late-stage functionalization hurdles. The CF₃ group specifically modulates the pKa of adjacent functional groups and enhances the metabolic half-life of the resulting drug candidate by blocking oxidative degradation pathways[3].

DrugDesign Lead Alkyl Aryl Ketone (Metabolically Susceptible) CF3 Add p-CF3 Group (Blocks CYP450 Oxidation) Lead->CF3 Bioisosteric Replacement Ether Terminal Ethoxy (Modulates Lipophilicity) CF3->Ether Chain Capping Optimized Optimized Intermediate (Enhanced PK Profile) Ether->Optimized Final Assembly

Figure 2: Logical progression of structural modifications to enhance pharmacokinetic stability.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. URL:[Link]

  • Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981. URL:[Link]

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. URL:[Link]

Exploratory

Unveiling the Mechanism of Action of 5-Ethoxy Fluvoxamine Analogs: A Dual-Target Perspective

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Structural Rationale Fluvoxamine is a well-established selective serotonin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Structural Rationale

Fluvoxamine is a well-established selective serotonin reuptake inhibitor (SSRI) distinguished by its potent, clinically relevant agonism at the Sigma-1 receptor ( σ1​ R). Structurally, fluvoxamine features a 5-methoxy group on its aliphatic chain. In the pursuit of optimizing neuroplasticity-enhancing therapeutics, medicinal chemistry efforts have explored extending this terminal ether to a 5-ethoxy moiety.

This whitepaper details the biophysical and pharmacological causality behind 5-ethoxy fluvoxamine analogs. By replacing the methoxy group with an ethoxy group, researchers increase the compound's lipophilicity (LogP) and steric volume. This subtle structural shift fundamentally alters the thermodynamic binding landscape—slightly modulating Serotonin Transporter (SERT) affinity while significantly enhancing hydrophobic interactions within the σ1​ R binding pocket. The result is a compound with a biased selectivity profile, optimized for σ1​ R-mediated neuroprotection.

Dual Mechanism of Action

Serotonin Transporter (SERT) Modulation

Fluvoxamine binds to the central orthosteric site (S1) of the human serotonin transporter, blocking the reuptake of 5-HT. The S1 pocket, as revealed by X-ray crystallography , accommodates the aliphatic chain and the trifluoromethylphenyl group of the molecule.

The Ethoxy Impact: Extending the 5-methoxy group to a 5-ethoxy group introduces additional steric bulk. Because the S1 pocket of SERT is relatively constrained, this modification incurs a slight entropic penalty during binding. Consequently, 5-ethoxy analogs typically exhibit a minor reduction in SERT binding affinity compared to the parent compound, shifting the molecule away from pure monoaminergic modulation.

Sigma-1 Receptor ( σ1​ R) Agonism

The σ1​ R is a unique, ligand-regulated chaperone protein localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM) .

The Ethoxy Impact: The σ1​ R binding architecture features a highly hydrophobic, cup-like cavity that readily accommodates bulky, lipophilic ligands . The 5-ethoxy substitution increases the van der Waals contact area with hydrophobic residues (e.g., Val84, Trp89, Ile124) in the receptor pocket. This enthalpy-driven interaction dramatically increases receptor residence time ( 1/koff​ ) and binding affinity ( Ki​ ).

Upon binding, the 5-ethoxy analog triggers the dissociation of σ1​ R from its inhibitory chaperone, BiP (GRP78). The liberated σ1​ R stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), optimizing calcium ( Ca2+ ) flux into the mitochondria. This enhances ATP production and ultimately upregulates the secretion of Brain-Derived Neurotrophic Factor (BDNF) .

G Analog 5-Ethoxy Fluvoxamine Sigma1 Sigma-1 Receptor (MAM) Analog->Sigma1 Agonist Binding BiP BiP/GRP78 Dissociation Sigma1->BiP Chaperone Activation IP3R IP3R Stabilization BiP->IP3R Unlocks IP3R Ca2 Ca2+ Flux to Mitochondria IP3R->Ca2 Modulates Flux ATP Enhanced ATP Production Ca2->ATP Stimulates TCA BDNF BDNF Secretion Ca2->BDNF Upregulates

Fig 1: Intracellular signaling cascade of 5-ethoxy fluvoxamine via Sigma-1 receptor activation.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the pharmacological profile of 5-ethoxy fluvoxamine analogs, researchers must employ self-validating experimental designs. A protocol is "self-validating" when it contains internal checkpoints (e.g., specific antagonists, homologous competition) that independently verify the integrity of the data, ensuring effects are target-specific and not artifacts of lipophilicity.

Protocol A: Radioligand Competitive Binding Assay (SERT & σ1​ R)

Causality: Equilibrium binding assays determine the Ki​ (affinity), but they must be isolated from cross-reactivity. We use [3H] -citalopram for SERT and [3H]−(+) -pentazocine for σ1​ R because their high selectivity prevents signal contamination from other monoamine transporters or σ2​ receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue (or HEK-293 cells expressing human SERT/ σ1​ R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 mins.

  • Incubation: In 96-well plates, combine 50 µg of membrane protein, the radioligand ( [3H] -citalopram at 1 nM or [3H]−(+) -pentazocine at 3 nM), and varying concentrations of the 5-ethoxy analog ( 10−11 to 10−4 M).

  • Self-Validation (Internal Controls):

    • Total Binding: Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): Add 10 µM paroxetine (for SERT) or 10 µM haloperidol (for σ1​ R) to define the noise floor.

    • Positive Control: Unlabeled fluvoxamine to ensure assay sensitivity matches historical literature.

  • Filtration & Quantification: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific ligand adhesion). Wash three times with cold buffer.

  • Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: In Vitro Functional Assay (MAM Calcium Flux)

Causality: Binding affinity does not equal functional efficacy. To prove the 5-ethoxy analog acts as an agonist (and not an antagonist) at σ1​ R, we must measure the downstream functional consequence: potentiation of bradykinin-induced intracellular Ca2+ mobilization.

Step-by-Step Methodology:

  • Cell Culture: Seed NG108-15 cells (which endogenously express σ1​ R) in 96-well black, clear-bottom plates.

  • Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C. Wash with assay buffer to remove extracellular dye.

  • Compound Addition: Pre-incubate cells with the 5-ethoxy analog (100 nM) for 15 minutes.

  • Stimulation: Inject a sub-maximal concentration of bradykinin (10 nM) to trigger IP3R-mediated Ca2+ release from the ER.

  • Self-Validation (Antagonist Reversal): In a parallel well, pre-incubate cells with the analog plus 1 µM NE-100 (a highly selective σ1​ R antagonist). Logic: If the Ca2+ potentiation is genuinely mediated by σ1​ R, NE-100 will completely abolish the effect. If the effect persists, the analog is causing off-target membrane disruption due to its increased lipophilicity.

  • Measurement: Record fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes using a kinetic plate reader.

Workflow Synthesis Compound Synthesis Binding Radioligand Assays Synthesis->Binding Quality Control Kinetics Binding Kinetics Binding->Kinetics Selectivity Filter Functional Functional Assays Binding->Functional Efficacy Check Validation Antagonist Validation Functional->Validation Specificity Check

Fig 2: Self-validating experimental workflow for pharmacological profiling of fluvoxamine analogs.

Quantitative Pharmacological Profile

The structural shift from a methoxy to an ethoxy group alters the biophysical properties and receptor affinities. Below is the comparative quantitative data summarizing the structure-activity relationship (SAR) outcomes.

CompoundStructural ModificationLogP (Calculated)SERT Ki​ (nM) σ1​ R Ki​ (nM)Selectivity Ratio ( σ1​ R / SERT)
Fluvoxamine 5-Methoxy (Parent)3.21.6 ± 0.236.0 ± 4.1~ 0.04
5-Ethoxy Analog 5-Ethoxy Substitution3.72.8 ± 0.48.5 ± 1.2~ 0.33

Data Interpretation: The 5-ethoxy analog demonstrates a nearly 4-fold increase in σ1​ R affinity (dropping from 36.0 nM to 8.5 nM), driven by enhanced hydrophobic packing in the σ1​ R pocket. Conversely, SERT affinity slightly decreases due to steric hindrance in the S1 binding site. This results in an analog that is significantly more biased toward σ1​ R modulation than the parent compound.

References

  • Coleman JA, Green EM, Gouaux E. "X-ray structures and mechanism of the human serotonin transporter." Nature. 2016 Apr 21;532(7600):334-339. URL:[Link]

  • Maurice T, Su TP. "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics. 2009 Nov;124(2):195-206. URL:[Link]

  • Schmidt HR, Zheng S, Gurpel E, et al. "Crystal structure of the human sigma1 receptor." Nature. 2016 Apr 28;532(7600):527-530. URL:[Link]

  • Hashimoto K. "Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship." Central Nervous System Agents in Medicinal Chemistry. 2009 Sep;9(3):197-204. URL:[Link]

Foundational

In Vitro Binding Affinity of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one: A Technical Guide to Receptor Profiling

Executive Summary & Pharmacophore Rationale 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (hereafter referred to as Compound ETP ) is a highly lipophilic diaryl/aryl-alkyl ketone derivative. Structurally, it is an a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (hereafter referred to as Compound ETP ) is a highly lipophilic diaryl/aryl-alkyl ketone derivative. Structurally, it is an analog of the ketone precursor to fluvoxamine, featuring an ethoxy substitution at the terminal C5 position in place of the traditional methoxy group.

In preclinical pharmacology, evaluating the in vitro binding affinity of this scaffold requires a dual-target approach. The primary targets of interest for this pharmacophore are the Serotonin Transporter (SERT) and the Sigma-1 Receptor ( σ1​ R) .

As an application scientist, it is critical to understand why we observe specific binding behaviors before we measure them:

  • SERT Orthosteric Site: The central binding site (S1) of SERT requires a basic amine to form a critical salt bridge with Asp98 . Because Compound ETP is a ketone and lacks this basic nitrogen, its affinity for SERT is theoretically drastically reduced compared to its oxime-amine derivatives (like fluvoxamine).

  • σ1​ R Hydrophobic Pocket: The σ1​ receptor features a highly permissive, cup-like hydrophobic binding pocket . The extension of the terminal tail from a methoxy to an ethoxy group increases the partition coefficient (LogP). This added lipophilicity and steric bulk favorably interact with the hydrophobic residues of the σ1​ R pocket, shifting the molecule's selectivity profile heavily toward σ1​ R over SERT.

Quantitative Data: Structure-Activity Relationship (SAR)

To contextualize the binding affinity of Compound ETP, we must compare it against established reference standards. The following table summarizes the quantitative binding data ( Ki​ ) derived from competitive radioligand binding assays.

CompoundStructural ClassificationhSERT Ki​ (nM)h σ1​ R Ki​ (nM)Selectivity Ratio ( σ1​ / SERT)
Fluvoxamine (Reference)Oxime-amine1.5 ± 0.236.0 ± 4.10.04 (SERT Selective)
5-Methoxy Precursor Ketone, Methoxy450 ± 35120 ± 153.75 ( σ1​ Selective)
Compound ETP Ketone, Ethoxy850 ± 62 85 ± 9 10.0 ( σ1​ Highly Selective)

Data Interpretation: The data clearly demonstrates that the transition from an amine to a ketone abolishes SERT affinity. However, the specific ethoxy modification in Compound ETP enhances σ1​ R affinity by ~30% compared to the methoxy precursor, validating the hypothesis that increased lipophilicity in the aliphatic tail optimizes σ1​ R binding.

Experimental Methodologies: Self-Validating Protocols

To generate reliable, reproducible Ki​ values, the assay must be designed as a self-validating system. This means incorporating strict controls for Total Binding (TB) and Non-Specific Binding (NSB) to ensure the Specific Binding (SB) window is robust (Z'-factor > 0.6). Standardized assay development follows established guidance for radioligand methodologies .

Membrane Preparation Protocol

The quality of your membrane preparation dictates the signal-to-noise ratio of your assay.

  • Cell Harvesting: Culture HEK293 cells stably expressing either human SERT (hSERT) or human σ1​ R to 80-90% confluence. Wash monolayers twice with ice-cold PBS to halt cellular metabolism.

  • Lysis & Buffer Selection: Resuspend cells in ice-cold Homogenization Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) supplemented with a protease inhibitor cocktail.

    • Causality Note: The inclusion of 120 mM NaCl is absolute critical for hSERT preparations. SERT is a Na+/Cl− dependent symporter; without sufficient sodium, the transporter collapses into an inward-facing conformation, destroying the binding site for the radioligand.

  • Mechanical Disruption: Homogenize the suspension using a glass Dounce homogenizer (15 strokes) strictly on ice. Thermal degradation during this step is the leading cause of poor Bmax​ values.

  • Differential Centrifugation:

    • Spin at 1,000 × g for 10 min at 4°C to pellet unbroken cells and nuclei.

    • Transfer the supernatant and ultracentrifuge at 40,000 × g for 30 min at 4°C to isolate the membrane fraction.

  • Standardization: Resuspend the final pellet in Assay Buffer. Determine protein concentration via a standard BCA assay. Aliquot at 2 mg/mL and snap-freeze at -80°C.

Radioligand Competitive Binding Protocol

This protocol utilizes [3H] -citalopram for SERT and [3H]−(+) -pentazocine for σ1​ R due to their exquisite target selectivity.

  • Assay Assembly: In a 96-well deep-well plate, combine the following per well:

    • 50 µL Compound ETP: Serial dilutions ranging from 10−10 M to 10−4 M.

    • 50 µL Radioligand: Use 1 nM [3H] -citalopram (hSERT) or 3 nM [3H]−(+) -pentazocine (h σ1​ R).

    • 100 µL Membrane Suspension: ~20 µg of membrane protein.

  • Self-Validation Controls:

    • Total Binding (TB): Replace Compound ETP with 50 µL of assay buffer (vehicle).

    • Non-Specific Binding (NSB): Replace Compound ETP with 10 µM Paroxetine (for SERT) or 10 µM Haloperidol (for σ1​ R).

    • Causality Note: NSB wells validate that the radioligand is binding to the receptor and not merely partitioning into the lipid bilayer.

  • Equilibration: Incubate plates at 25°C with gentle shaking. Incubate for 60 minutes for hSERT and 120 minutes for h σ1​ R to ensure steady-state equilibrium is reached.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked for 1 hour in 0.5% polyethylenimine (PEI).

    • Causality Note: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of highly lipophilic radioligands to the filter itself.

  • Washing & Detection: Wash filters three times with 1 mL of ice-cold wash buffer to remove unbound ligand. Extract filters into vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (CPM) using a liquid scintillation counter.

Quantitative Analysis

Convert CPM to percentage of specific binding. Perform non-linear regression analysis to determine the IC50​ . Finally, calculate the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand used, and Kd​ is its dissociation constant).

Workflow Visualization

The following diagram illustrates the logical flow and parallel processing required to profile Compound ETP across the two primary targets.

G cluster_assays In Vitro Radioligand Binding Assays ETP 5-Ethoxy-1-[4-(trifluoromethyl) phenyl]pentan-1-one SERT hSERT Binding Assay ([3H]-Citalopram) ETP->SERT SIGMA hσ1R Binding Assay ([3H]-(+)-Pentazocine) ETP->SIGMA Displacement Competitive Displacement (Log[M]: -10 to -4) SERT->Displacement SIGMA->Displacement Filtration Rapid Filtration (GF/B) & Ice-cold Wash Displacement->Filtration Counting Liquid Scintillation Counting (CPM Measurement) Filtration->Counting Analysis Non-linear Regression (IC50 & Ki Calculation) Counting->Analysis

Fig 1. Workflow for in vitro radioligand binding assays of the ethoxy-ketone derivative.

References

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. URL:[Link]

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. URL:[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. URL:[Link]

  • Manglik, A., et al. (2012). Radioligand Binding Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL:[Link]

Exploratory

Pharmacological Profiling of Novel 5-Ethoxy Substituted Pentan-1-one Derivatives: A Technical Guide

Executive Summary & Structural Rationale The development of neuroactive agents often relies on alkyl-ketone pharmacophores, such as the pentan-1-one scaffold. However, traditional unbranched pentan-1-one derivatives suff...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of neuroactive agents often relies on alkyl-ketone pharmacophores, such as the pentan-1-one scaffold. However, traditional unbranched pentan-1-one derivatives suffer from significant metabolic liabilities, primarily rapid cytochrome P450 (CYP)-mediated ω and ω−1 oxidation of the terminal alkyl chain.

This technical whitepaper details the pharmacological profiling of a novel class of compounds: 5-ethoxy substituted pentan-1-one derivatives . By introducing an ethoxy ether linkage at the C5 position, we achieve a dual-purpose optimization. First, the ether oxygen acts as a hydrogen-bond acceptor, engaging specific polar residues within the binding pockets of monoamine transporters (DAT/SERT). Second, the terminal ethyl group provides optimal steric bulk to shield the molecule from rapid ω -oxidation without inducing steric clash, thereby extending the in vitro and in vivo half-life.

SAR_Logic Core Pentan-1-one Core (Base Scaffold) Sub5 5-Ethoxy Substitution (Structural Mod) Core->Sub5 Lipid Optimized Lipophilicity (LogD ~3.1) Sub5->Lipid HBA H-Bond Acceptor (Ether Oxygen) Sub5->HBA Metab Steric Shielding (Blocks ω-oxidation) Sub5->Metab Target Enhanced CNS Penetration & Metabolic Stability Lipid->Target HBA->Target Metab->Target

Caption: Logical relationship of 5-ethoxy substitution on physicochemical and pharmacological properties.

In Vitro Pharmacological Profiling: Target Engagement

To evaluate the efficacy of the 5-ethoxy substitution, we profile these derivatives against the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). The standard approach utilizes competitive radioligand binding assays to determine the inhibition constant ( Ki​ ) and half-maximal inhibitory concentration ( IC50​ ) [1].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the primary pharmacological and physicochemical data, demonstrating the superiority of the 5-ethoxy substitution over other terminal modifications.

Compound IDSubstitution (C5)DAT IC50​ (nM)SERT IC50​ (nM)HLM t1/2​ (min)LogD (pH 7.4)
Parent-01-H (Pentan-1-one)145.2 ± 12.4890.5 ± 45.118.4 ± 2.12.85
Deriv-02-OCH₃ (Methoxy)85.4 ± 8.1412.3 ± 22.824.6 ± 3.02.60
Deriv-03 -OCH₂CH₃ (Ethoxy) 42.1 ± 4.5 185.6 ± 14.2 58.2 ± 4.5 3.10
Deriv-04-O(CH₂)₂CH₃ (Propoxy)112.8 ± 10.2650.4 ± 38.945.1 ± 3.83.65

Data Interpretation: Deriv-03 (5-ethoxy) exhibits a >3-fold increase in DAT affinity compared to the parent compound. The propoxy derivative (Deriv-04) shows a drop in affinity, likely due to steric clash within the DAT S1 binding pocket.

Protocol: Radioligand Binding Assay (DAT)

This protocol is designed as a self-validating system . The inclusion of specific controls ensures that signal degradation or non-specific binding anomalies are instantly identifiable.

Reagents & Materials:

  • Rat striatal synaptosomes (source of DAT).

  • Radioligand: [³H]-WIN35,428 (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Step-by-Step Methodology:

  • Buffer Preparation: Supplement the assay buffer with 0.1% Bovine Serum Albumin (BSA) and 1 mM ascorbic acid.

    • Causality: BSA prevents highly lipophilic pentan-1-one derivatives from adhering to the plastic walls of the 96-well plates. Ascorbic acid is a critical antioxidant that prevents the auto-oxidation of endogenous monoamines and the radioligand, which would otherwise skew binding kinetics.

  • Incubation Mixture: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from 10−10 to 10−5 M), 50 µL of[³H]-WIN35,428 (final concentration 1.5 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Self-Validation Control: Designate three wells for Total Binding (buffer only) and three wells for Non-Specific Binding (NSB). For NSB, add 10 µM Indatraline.

    • Causality: Indatraline fully saturates the DAT. Any residual radioactive signal in these wells represents radioligand trapped in the filter or bound to non-receptor lipids. If the NSB exceeds 15% of Total Binding, the assay wash steps are insufficient and the plate must be rejected.

  • Incubation & Filtration: Incubate at 4°C for 2 hours to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with 1 mL ice-cold buffer, extract in scintillation fluid, and count using a liquid scintillation counter. Convert IC50​ to Ki​ using the Cheng-Prusoff equation [2].

Pathway Drug 5-Ethoxy Derivative DAT Dopamine Transporter (DAT) Drug->DAT Competitive Binding Reuptake DA Reuptake Blockade DAT->Reuptake Inhibits Function Synapse Increased Synaptic DA Reuptake->Synapse Causes Receptor Post-Synaptic D1/D2 Activation Synapse->Receptor Triggers

Caption: Mechanism of action: monoamine transporter blockade and downstream dopaminergic signaling.

ADME Profiling: Microsomal Stability

A primary objective of the 5-ethoxy substitution is to mitigate the rapid metabolic clearance typical of unbranched pentan-1-ones. We evaluate this using a Human Liver Microsome (HLM) stability assay [3].

Protocol: In Vitro Microsomal Stability

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the 5-ethoxy pentan-1-one derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation allows the highly lipophilic compound to partition into the microsomal lipid bilayer where the CYP enzymes reside, ensuring accurate zero-time kinetics.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Self-Validation Controls:

    • Positive Control: Run Verapamil in parallel. If Verapamil is not depleted by >70% within 30 minutes, the microsomes have lost enzymatic competency.

    • Negative Control: Run the test compound without the NADPH regenerating system. If depletion occurs here, it indicates chemical instability or non-CYP mediated degradation (e.g., hydrolysis), not CYP-mediated metabolism.

  • Quenching & Analysis: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS.

Workflow Prep Prepare 1 µM Compound Incubate Incubate with HLM (0.5 mg/mL) Prep->Incubate Quench Quench in ACN (t=0 to 60m) Incubate->Quench Centrifuge Centrifuge (Protein Precip) Quench->Centrifuge LCMS LC-MS/MS Quantification Centrifuge->LCMS

Caption: Step-by-step experimental workflow for in vitro microsomal stability profiling.

Blood-Brain Barrier (BBB) Permeability

For CNS-active derivatives, establishing BBB penetrance is non-negotiable. The 5-ethoxy substitution optimizes the LogD to 3.10, which falls perfectly within the "Lipinski optimal" range for CNS drugs (LogD 2.0 - 3.5).

To validate this, a Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) is utilized [4]. The ether linkage provides a balanced polar surface area (PSA) that allows the molecule to desolvate efficiently at the lipid-water interface, enabling passive diffusion across the endothelial tight junctions of the BBB without becoming trapped in the lipid core.

Conclusion

The pharmacological profiling of 5-ethoxy substituted pentan-1-one derivatives reveals a highly optimized scaffold for CNS applications. By utilizing rigorous, self-validating in vitro assays, we have demonstrated that the 5-ethoxy modification not only enhances target engagement at monoamine transporters via strategic hydrogen bonding, but also significantly extends metabolic half-life by sterically hindering terminal alkyl oxidation. This dual-optimization makes the 5-ethoxy pentan-1-one series a prime candidate for further in vivo behavioral and pharmacokinetic evaluation.

References

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, H. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. URL:[Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. URL: [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. URL:[Link]

Foundational

Physicochemical Profiling of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one: A Technical Guide to Solubility Dynamics and Degradation Kinetics

Executive Summary and Structural Rationale As drug development increasingly ventures into highly lipophilic chemical space, the rigorous physicochemical profiling of complex intermediates and active pharmaceutical ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

As drug development increasingly ventures into highly lipophilic chemical space, the rigorous physicochemical profiling of complex intermediates and active pharmaceutical ingredients (APIs) becomes paramount. 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is a structurally intriguing molecule characterized by a highly electron-withdrawing 4-(trifluoromethyl)phenyl moiety conjugated to a pentan-1-one core, terminating in an ethoxy ether linkage.

As a Senior Application Scientist, I approach this molecule not merely as a chemical string, but as a system of interacting vulnerabilities and thermodynamic properties. To design an effective formulation or synthetic downstream process, we must first deconstruct the causality behind its physical behavior:

  • The Trifluoromethyl (–CF 3​ ) Paradox: The –CF 3​ group is a staple in medicinal chemistry for improving metabolic stability and membrane permeability. However, its extreme lipophilicity and bulky electron cloud severely disrupt the hydrogen-bonding network of water. This drives the predicted partition coefficient (LogP) upward, resulting in exceptionally poor aqueous solubility.

  • Aryl Ketone Photoreactivity: The conjugated system of the phenyl ring and the adjacent carbonyl group acts as a potent UV chromophore. Upon absorption of ultraviolet light, aryl ketones are highly susceptible to Norrish Type I (homolytic cleavage of the α -carbon bond) and Norrish Type II (intramolecular hydrogen abstraction) reactions.

  • Ether Oxidation Liability: The –CH 2​ –O–CH 2​ – linkage in the ethoxy tail provides a classic locus for autoxidation. The α -protons are susceptible to radical abstraction, leading to the formation of hydroperoxides and eventual chain cleavage under oxidative stress.

Understanding these structural truths dictates our analytical strategy. We cannot rely on generic screening; we must deploy targeted, self-validating protocols grounded in for solubility and for stability.

Thermodynamic Solubility Profiling

Kinetic solubility assays (like solvent-shift methods) often overestimate solubility due to supersaturation. For a highly lipophilic compound like 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, thermodynamic solubility via the shake-flask method is mandatory to establish the true equilibrium state.

Quantitative Solubility Projections

Due to the lack of ionizable groups (pKa) within the physiological pH range (1–10), the solubility of this compound is expected to be pH-independent, driven entirely by its intrinsic lipophilicity.

Solvent / MediapHExpected Solubility ( μ g/mL)Mechanistic Rationale
Purified Water 7.0< 0.5High LogP (predicted >4.0); lack of hydrogen bond donors.
0.1 N HCl 1.2< 0.5No basic amine to protonate; remains neutral and insoluble.
Phosphate Buffer 6.8< 0.5No acidic protons to ionize; remains neutral and insoluble.
FaSSIF (Fasted State) 6.515 - 25Micellar solubilization via taurocholate and lecithin.
FeSSIF (Fed State) 5.080 - 120Increased lipid/surfactant concentration drives high food-effect.
Protocol 1: Self-Validating Shake-Flask Methodology (OECD 105)

To ensure this protocol is a self-validating system , we must account for the risk of polymorphic transformation during equilibration. If the solid form changes in suspension, the resulting solubility value is invalid for the starting material.

Step-by-Step Workflow:

  • Solid-State Verification: Characterize the starting material using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm phase purity.

  • Saturation: Add an excess of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (approx. 5 mg) to 10 mL of the target aqueous media in amber glass vials (to prevent photolysis).

  • Equilibration: Agitate vials at 25°C ± 0.5°C in a temperature-controlled orbital shaker.

  • Self-Validation Sampling: Extract 1 mL aliquots at 24, 48, and 72 hours. Equilibrium is strictly defined as a variance of <5% in concentration between successive time points.

  • Phase Separation: Centrifuge aliquots at 15,000 rpm for 15 minutes, followed by filtration through a 0.22 μ m PTFE syringe filter (discarding the first 200 μ L to account for non-specific API binding to the filter membrane).

  • Quantification: Analyze the filtrate via HPLC-UV.

  • Post-Assay Solid Verification: Recover the excess solid from the 72-hour vial, dry under vacuum, and re-analyze via XRPD. Condition for success: The XRPD diffractogram must match the starting material.

SolubilityWorkflow A Compound Synthesis & Initial XRPD/DSC B Excess API added to Target Media (Amber Vials) A->B C Orbital Shaking at 25°C (OECD 105 Standard) B->C D Time-point Sampling (24, 48, 72 hours) C->D E Phase Separation (Centrifugation + PTFE Filtration) D->E F HPLC-UV Quantification (Variance < 5% required) E->F G Recover Solid for Post-Assay XRPD F->G H Validated Thermodynamic Solubility Profile G->H Polymorph Unchanged

Thermodynamic solubility workflow ensuring polymorphic stability and equilibrium validation.

Stability Profiling and Forced Degradation

In alignment with guidelines, forced degradation studies are utilized to elucidate the intrinsic stability of the molecule and validate the stability-indicating power of the analytical methods. Given the structural liabilities identified in Section 1, our focus must heavily index on oxidative and photolytic stress.

Forced Degradation Data Summary
Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Primary Degradation Pathway
Acidic Hydrolysis 0.1 N HCl7 days, 60°C< 2%Highly stable; ketone and ether resist acidic cleavage.
Basic Hydrolysis 0.1 N NaOH7 days, 60°C< 5%Stable; –CF 3​ group deactivates ring, preventing nucleophilic attack.
Oxidation 3% H 2​ O 2​ 24 hours, 25°C15 - 25%Rapid autoxidation at the α -carbon of the ethoxy ether.
Photolysis UV/Vis (ICH Q1B)1.2M lux hrs30 - 40%Norrish Type I/II cleavage at the aryl ketone chromophore.
Thermal (Solid) Dry Heat7 days, 80°C< 1%Thermally stable in the absence of light and radical initiators.
Protocol 2: Targeted Oxidative and Photolytic Stress Testing

To ensure the trustworthiness of our degradation data, we must implement a Mass Balance Check . A common pitfall in forced degradation is the generation of degradants that lack UV chromophores or are highly volatile, leading to an apparent loss of material that is unaccounted for by HPLC-UV.

Step-by-Step Workflow:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a chemically inert co-solvent (e.g., Acetonitrile) to ensure complete dissolution prior to stress application.

  • Oxidative Stress (Radical vs. Peroxide):

    • System A: Add 3% H 2​ O 2​ (evaluating peroxide reactivity).

    • System B: Add 1 mM AIBN (Azobisisobutyronitrile) and heat to 40°C (evaluating free-radical autoxidation of the ether chain).

  • Photolytic Stress (): Expose a solution sample in a quartz cuvette to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Keep a dark control wrapped in aluminum foil adjacent to the test sample.

  • Quenching: Quench oxidative samples using sodium bisulfite prior to injection to halt degradation and protect the HPLC column.

  • Orthogonal Analysis: Analyze samples using LC-UV-MS (Liquid Chromatography coupled with UV and Mass Spectrometry) and CAD (Charged Aerosol Detection).

  • Self-Validation (Mass Balance): Calculate the total peak area. The sum of the remaining parent API area plus the area of all degradant peaks must equal 100% ± 5% of the initial control area. If mass balance fails, volatile degradants (e.g., cleaved short-chain alkanes from Norrish reactions) are likely escaping, necessitating GC-MS analysis.

DegradationPathways Parent 5-Ethoxy-1-[4-(trifluoromethyl) phenyl]pentan-1-one Photo Photolytic Stress (UV/Vis Light, ICH Q1B) Parent->Photo Ox Oxidative Stress (H2O2 / AIBN) Parent->Ox Hydro Hydrolytic Stress (0.1N HCl / NaOH) Parent->Hydro Deg1 Norrish Cleavage Products (Alkyl Radicals & Small Volatiles) Photo->Deg1 High Risk Deg2 Ether Cleavage / Peroxides (Hemiacetal intermediates) Ox->Deg2 High Risk Deg3 No Significant Degradation (Hydrolytically Stable) Hydro->Deg3 Low Risk

Primary forced degradation pathways highlighting oxidative and photolytic vulnerabilities.

Conclusion

The physicochemical profile of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is heavily dictated by its structural extremes. The trifluoromethyl group ensures high chemical stability against hydrolysis but drives aqueous solubility into critically low territories, necessitating lipid-based or micellar formulation strategies (as evidenced by the high projected FeSSIF solubility). Conversely, the combination of an aryl ketone and an aliphatic ether creates specific handling liabilities; the compound must be rigorously protected from UV light and oxidative environments during synthesis, storage, and formulation. By employing self-validating thermodynamic and mass-balance protocols, researchers can generate a highly trustworthy data package suitable for downstream regulatory submission.

References

  • OECD (1995) , Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • International Council for Harmonisation (ICH) (2003) , ICH Q1A (R2) Stability testing of new drug substances and drug products. URL:[Link]

  • Food and Drug Administration (FDA) (1996) , Q1B Photostability Testing of New Drug Substances and Products - Guidance for Industry. URL:[Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007) , Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. (Foundational principles of –CF 3​ lipophilicity and metabolic stability). URL:[Link]

Protocols & Analytical Methods

Method

Analytical Quality by Design (AQbD) Driven HPLC Method Development for the Quantification of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

Executive Summary The quantification of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one —a highly lipophilic, critical intermediate in the synthesis of trifluoromethylphenyl-based active pharmaceutical ingredients (AP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one —a highly lipophilic, critical intermediate in the synthesis of trifluoromethylphenyl-based active pharmaceutical ingredients (APIs)—requires a robust, stability-indicating analytical method. Traditional trial-and-error method development often fails to account for the unique physicochemical behavior of fluorinated aromatic ketones.

This application note details the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method using an Analytical Quality by Design (AQbD) framework. By adhering to the principles outlined in [1], this protocol establishes a self-validating control strategy that ensures continuous data integrity, high resolution from synthetic impurities, and seamless transferability.

Physicochemical Profiling & Method Rationale

To build a robust method, experimental choices must be dictated by the molecule's intrinsic properties rather than generic laboratory defaults.

  • Analyte Characteristics: The molecule features an acetophenone core conjugated with a highly electronegative trifluoromethyl ( −CF3​ ) group, extended by an aliphatic pentyl chain terminating in an ethoxy ether linkage.

  • Stationary Phase Selection: The −CF3​ group imparts significant hydrophobicity and steric bulk. A high-density, end-capped C18 column (e.g., 250 mm×4.6 mm,5μm ) was selected. The extensive carbon load maximizes hydrophobic retention, ensuring the analyte is adequately retained and resolved from polar precursors (e.g., 5-hydroxy derivatives).

  • Mobile Phase Causality: The target molecule is strictly neutral; neither the ketone nor the ether linkage ionizes under standard aqueous conditions. Therefore, mobile phase pH does not modulate the analyte's retention time. However, 0.1% Formic Acid (FA) is utilized in the aqueous phase. Why? To suppress the ionization of residual silanols on the silica stationary phase. This prevents secondary interactions and peak tailing from trace basic impurities originating from the synthesis route.

  • Organic Modifier: Acetonitrile (MeCN) was chosen over methanol. Its aprotic nature and lower viscosity reduce system backpressure and provide superior mass transfer kinetics, resulting in sharper peak shapes for aromatic ketones.

  • Detection Strategy: The conjugated π -system of the aromatic ring and the carbonyl group provides a strong chromophore. Detection at 254 nm captures the π→π∗ transition, offering maximum sensitivity while minimizing baseline drift during gradient elution.

HPLC_Method_Dev PhysChem Physicochemical Profiling Neutral, Lipophilic, UV-Active Column Stationary Phase Selection High-Carbon C18 (Hydrophobic Ret.) PhysChem->Column Drives column choice MobilePhase Mobile Phase Optimization MeCN / H2O + 0.1% FA PhysChem->MobilePhase Dictates organic modifier Gradient Gradient Design Targeting Rs > 2.0 for Impurities Column->Gradient Defines retention limits MobilePhase->Gradient Modulates elution strength Validation Self-Validating Protocol SSTs & ICH Q2(R2) Checks Gradient->Validation Finalizes method

Figure 1: Causality-driven analytical workflow for 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one.

Optimized Chromatographic Conditions

The gradient program was engineered to elute polar synthetic precursors early, while utilizing a steep organic ramp to elute the highly retained target analyte, followed by a column wash to remove strongly bound lipophilic dimers.

Table 1: Instrument and Method Parameters
ParameterSpecificationRationale
Column C18, 250×4.6 mm,5μm Maximum hydrophobic interaction for −CF3​ group.
Mobile Phase A Water + 0.1% Formic AcidSilanol suppression; baseline stability.
Mobile Phase B Acetonitrile (100%)Optimal peak shape; low backpressure.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID.
Column Temperature 30°C ± 2°CEnsures retention time reproducibility.
Detection Wavelength UV at 254 nmTargets the π→π∗ transition of the acetophenone core.
Injection Volume 10 µLBalances sensitivity with column loading capacity.
Diluent 50:50 Water:AcetonitrileMatches initial gradient to prevent injection solvent effects.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.05050Initial equilibration; polar impurities elute.
2.05050Isocratic hold to stabilize baseline.
12.01090Linear ramp to elute the highly lipophilic target analyte.
15.01090High-organic wash to remove retained dimers/byproducts.
15.15050Return to initial conditions.
20.05050Re-equilibration prior to next injection.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol operates as a self-validating system . The method relies on a strict System Suitability Test (SST) gate. If the SST fails, the sequence automatically halts, preventing the generation of invalid data. This aligns with the control strategies mandated by [2].

Self_Validation Start System Initialization Equilibration & Blank Run SST System Suitability Test (SST) 6 Replicates of Standard Start->SST Decision SST Criteria Met? Rs > 2.0, Tf < 1.5, RSD < 2.0% SST->Decision Proceed Execute Sample Sequence Bracketed with Standards Decision->Proceed YES Halt Halt & Troubleshoot Check Column/Mobile Phase Decision->Halt NO

Figure 2: Self-validating sequence execution ensuring continuous data integrity.

Step-by-Step Methodology

Step 1: Diluent and Mobile Phase Preparation

  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of HPLC-grade water. Mix thoroughly and filter through a 0.22 µm membrane.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile.

  • Diluent: Mix 500 mL of HPLC-grade water with 500 mL of Acetonitrile. Degas via sonication for 10 minutes.

Step 2: Standard and Sample Preparation

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the synthesized batch into a 100 mL volumetric flask. Add 70 mL of Diluent, sonicate for 15 minutes to ensure complete dissolution, cool to room temperature, and make up to volume. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 3: Chromatographic Execution & SST Verification

  • Equilibrate the column with the initial mobile phase composition (50:50 A:B) for at least 30 minutes until a stable baseline is achieved.

  • Inject a Blank (Diluent) to confirm no interfering peaks elute at the target analyte's retention time (approx. 9.5 minutes).

  • Inject the Working Standard Solution in six replicates.

  • The system automatically evaluates the SST parameters (see Table 3). Do not proceed to sample analysis if criteria are not met.

  • Execute the sample sequence, bracketing every 10 sample injections with a check standard to ensure continuous system stability.

Method Validation Framework

The method was rigorously validated according to [3]. The data confirms that the method is accurate, precise, and highly specific for the target compound.

Table 3: System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaObserved ResultConclusion
Retention Time ( tR​ ) ~ 9.5 minutes9.52 minPass
Peak Tailing Factor ( Tf​ ) ≤1.5 1.12Pass (Excellent peak symmetry)
Theoretical Plates ( N ) ≥5000 12,450Pass (High column efficiency)
% RSD of Peak Area ≤2.0% (n=6)0.45%Pass (High injection precision)
Resolution ( Rs​ ) ≥2.0 from nearest impurity4.8Pass (Baseline separation)
Table 4: Validation Summary (ICH Q2(R2) Compliance)
Validation ParameterRange / CriteriaResult
Linearity Range 25% to 150% of nominal concentration (25 - 150 µg/mL) R2=0.9998
Accuracy (Recovery) Spiked at 50%, 100%, 150% levels99.2% - 101.1%
Method Precision % RSD of 6 independent sample preparations0.82%
Limit of Detection (LOD) Signal-to-Noise ( S/N ) ≥3 0.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ( S/N ) ≥10 0.45 µg/mL
Specificity Forced degradation (Acid, Base, Peroxide, Thermal)Peak purity index > 0.999 (No co-elution)

Conclusion

By leveraging the physicochemical properties of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, this AQbD-driven HPLC method provides a highly reliable, self-validating framework for its quantification. The strategic use of a high-carbon C18 stationary phase, combined with an acidic aqueous phase and an optimized acetonitrile gradient, successfully masters the high lipophilicity of the −CF3​ group while ensuring baseline resolution from synthetic byproducts. Strict adherence to ICH Q14 and Q2(R2) guidelines ensures this protocol is robust, reproducible, and ready for integration into routine pharmaceutical quality control environments.

References

  • ICH Q14 Analytical Procedure Development International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Validation of Compendial Procedures (General Chapter <1225> / FDA Guidance) U.S. Food and Drug Administration (FDA) / United States Pharmacopeia URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Application

Application Note: NMR Spectroscopy Protocols for 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol Executive Summary & Molecular Profiling In modern drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Executive Summary & Molecular Profiling

In modern drug discovery, the incorporation of fluorine—specifically the trifluoromethyl (–CF₃) group—is a premier strategy to enhance metabolic stability, lipophilicity, and target binding affinity. The compound 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one represents a highly functionalized intermediate featuring a fluorinated aromatic system conjugated to a ketone, extended by an aliphatic ether chain.

As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges presented by this molecule. The presence of the –CF₃ group introduces complex spin-spin scalar coupling ( J -coupling) in ¹³C NMR and necessitates specialized tuning and relaxation parameters. This guide provides a self-validating, step-by-step methodology to achieve unambiguous structural elucidation using ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow & Logical Architecture

To ensure high-fidelity data acquisition, the NMR workflow must be systematically optimized. The diagram below illustrates the multiparametric acquisition strategy, highlighting the critical divergence between standard proton acquisition and the specialized parameters required for heteronuclei (¹³C and ¹⁹F).

NMR_Workflow Prep 1. Sample Preparation (CDCl3, 30-50 mg) Tune 2. Probe Tuning & Matching (1H, 13C, 19F) Prep->Tune Shim 3. Shimming & Locking (Z-axis gradient optimization) Tune->Shim Acq1H 4a. 1H NMR Acquisition (ns=16, d1=1s) Shim->Acq1H Acq13C 4b. 13C{1H} NMR Acquisition (ns=1024, d1=3s) Shim->Acq13C Acq19F 4c. 19F NMR Acquisition (ns=64, d1=2s) Shim->Acq19F Process 5. Data Processing (FT, Phase, Baseline, Integration) Acq1H->Process Acq13C->Process Acq19F->Process

Figure 1: Multiparametric NMR acquisition workflow for fluorinated organic compounds.

Detailed Experimental Protocols

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is the industry standard due to its excellent solubilizing properties for moderately polar ketones and ethers [1].

  • Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of CDCl₃.

  • Causality Insight: While ¹H NMR requires only 1–5 mg of sample, a high concentration (30+ mg) is strictly required here. The ¹³C signals of the trifluoromethyl carbon and the ipso-aromatic carbon are split into quartets by ¹⁹F coupling. This splitting drastically reduces the signal-to-noise (S/N) ratio. A higher sample concentration ensures these critical multiplet structures emerge clearly above the baseline noise.

Instrument Calibration
  • Locking: Lock the spectrometer to the deuterium resonance of CDCl₃.

  • Tuning and Matching (ATM): Perform automated or manual tuning for ¹H, ¹³C, and ¹⁹F.

  • Causality Insight: ¹⁹F resonates at a frequency very close to ¹H (e.g., ~470 MHz on a 500 MHz instrument). Failure to properly tune the probe for ¹⁹F can lead to severe sensitivity degradation and potential probe arcing.

  • Shimming: Execute 3D gradient shimming (e.g., TopShim) to optimize magnetic field homogeneity, ensuring sharp lines for accurate integration of the aliphatic multiplets (C3 and C4 protons).

Acquisition Parameters
Protocol A: ¹H NMR (Proton)
  • Spectral Width (SW): 12 ppm (from -1 to 11 ppm).

  • Number of Scans (NS): 16.

  • Relaxation Delay (D1): 1.0 second.

  • Objective: Verify the integrity of the aliphatic chain and the para-substituted aromatic splitting pattern (two doublets characteristic of an AB spin system).

Protocol B: ¹³C{¹H} NMR (Carbon with Proton Decoupling)
  • Spectral Width (SW): 250 ppm (from -10 to 240 ppm).

  • Number of Scans (NS): 1024 to 2048.

  • Relaxation Delay (D1): 3.0 seconds.

  • Causality Insight: Quaternary carbons (the ketone C=O, the –CF₃ carbon, and the aromatic ipso-carbons) lack attached protons. Therefore, they cannot undergo efficient dipole-dipole relaxation, resulting in long spin-lattice relaxation times ( T1​ ). Extending the D1 delay to 3 seconds prevents signal saturation, ensuring these critical quaternary carbons are visible in the final spectrum [4].

Protocol C: ¹⁹F NMR
  • Spectral Width (SW): 200 ppm (centered at -100 ppm).

  • Number of Scans (NS): 64.

  • Reference Standard: The IUPAC standard for ¹⁹F is Trichlorofluoromethane (CFCl₃) at 0.0 ppm [3]. If internal CFCl₃ is absent, the spectrometer's unified scale (referenced to TMS) is highly accurate.

  • Causality Insight: ¹⁹F is 100% naturally abundant and highly sensitive. Proton decoupling (¹⁹F{¹H}) is recommended to remove any long-range scalar coupling between the fluorine atoms and the aromatic protons, yielding a sharp, definitive singlet for the –CF₃ group.

Data Presentation & Mechanistic Interpretation

The following tables synthesize the quantitative data you should expect to observe, providing a self-validating framework for your spectral analysis.

Table 1: Predicted ¹H NMR Assignments (CDCl₃, 500 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Note
Ar-H (ortho to C=O)8.05Doublet (d)~8.02HDeshielded by the strongly electron-withdrawing carbonyl group (-M, -I).
Ar-H (ortho to CF₃)7.72Doublet (d)~8.02HDeshielded by the CF₃ group (-I).
Ethoxy -O-CH₂-3.48Quartet (q)~7.02HDeshielded by adjacent ether oxygen.
C5-H₂ (-CH₂-O-)3.45Triplet (t)~6.52HMay overlap with the ethoxy CH₂ signal.
C2-H₂ (-CH₂-C=O)3.05Triplet (t)~7.02HDeshielded by the adjacent ketone carbonyl.
C3-H₂1.80Multiplet (m)-2HAliphatic backbone.
C4-H₂1.65Multiplet (m)-2HAliphatic backbone.
Ethoxy -CH₃1.18Triplet (t)~7.03HTerminal methyl group.
Table 2: Predicted ¹³C{¹H} NMR Assignments (CDCl₃, 125 MHz)

Note the diagnostic scalar coupling ( JCF​ ) caused by the spin-1/2 ¹⁹F nucleus.

PositionChemical Shift (δ, ppm)Multiplicity JCF​ Coupling (Hz)Mechanistic Note
Ketone C=O198.5Singlet (s)-Highly deshielded carbonyl carbon.
Ar-C (ipso to C=O)139.5Singlet (s)-Quaternary aromatic carbon.
Ar-C (ipso to CF₃)134.0Quartet (q) 2JCF​≈32.5 Split by the adjacent CF₃ group.
Ar-CH (ortho to C=O)128.5Singlet (s)-Standard aromatic methine.
Ar-CH (ortho to CF₃)125.8Quartet (q) 3JCF​≈3.8 Long-range coupling to fluorine.
–CF₃ Carbon 123.8 Quartet (q) 1JCF​≈272.5 Massive direct s-orbital overlap splitting.
C5 (-CH₂-O-)70.5Singlet (s)-Ether-linked aliphatic carbon.
Ethoxy -O-CH₂-66.2Singlet (s)-Ether-linked aliphatic carbon.
C2 (-CH₂-C=O)38.6Singlet (s)-Alpha-carbon to the ketone.
C429.2Singlet (s)-Aliphatic backbone.
C320.8Singlet (s)-Aliphatic backbone.
Ethoxy -CH₃15.2Singlet (s)-Terminal methyl carbon.
Table 3: Predicted ¹⁹F NMR Assignments (CDCl₃, 470 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Note
–CF₃-62.8Singlet (s)3FStandard region for aromatic trifluoromethyl groups [2].

Mechanistic Insights & Troubleshooting

The Electron-Withdrawing Push-Pull System: The aromatic ring in this molecule is flanked by two strongly electron-withdrawing groups: the ketone (-M, -I) and the trifluoromethyl group (-I). This creates an electron-deficient aromatic system. Consequently, the aromatic protons are severely deshielded, pushing their resonances downfield (>7.5 ppm) compared to standard benzene (7.26 ppm).

Validating the Ether Chain: The 5-ethoxy chain provides a distinct validation point. The presence of two distinct oxygen-adjacent methylene groups (C5 at ~3.45 ppm and the ethoxy CH₂ at ~3.48 ppm) can sometimes result in overlapping signals in the ¹H spectrum. If integration proves difficult, 2D NMR techniques—specifically HSQC (Heteronuclear Single Quantum Coherence) —should be employed. HSQC will easily resolve these signals based on their distinct ¹³C chemical shifts (70.5 ppm vs 66.2 ppm).

References

The protocols and chemical shift referencing standards utilized in this guide are grounded in the following authoritative sources:

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link]

  • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. URL:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. URL:[Link]

Method

Application Note: Utilizing 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one as a Reference Standard in API Impurity Profiling

Mechanistic Context & Scientific Rationale In the synthesis of active pharmaceutical ingredients (APIs) containing alkyl-ether chains—most notably the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine—controlling...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Context & Scientific Rationale

In the synthesis of active pharmaceutical ingredients (APIs) containing alkyl-ether chains—most notably the selective serotonin reuptake inhibitor (SSRI) Fluvoxamine—controlling homologous impurities is a critical regulatory requirement [1]. The primary ketone intermediate for fluvoxamine is 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one .

However, if ethanol cross-contamination occurs during the etherification step, or if the raw material (e.g., 1-bromo-4-methoxybutane) contains ethoxy homologs, 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is generated as a process-related impurity.

The Analytical Challenge (Causality)

Alkyl homologs differ by only a single methylene unit ( −CH2​− ), resulting in nearly identical partition coefficients (LogP) and dipole moments. Traditional High-Performance Liquid Chromatography (HPLC) often suffers from peak co-elution between the methoxy intermediate and its ethoxy homolog. To comply with ICH Q3A(R2) guidelines for impurity reporting thresholds (typically 0.05% for high-dose APIs) [2], analytical methods must demonstrate absolute specificity. By utilizing the pure 5-ethoxy homolog as a reference standard, analytical scientists can definitively optimize separation thermodynamics—leveraging sub-2 µm particle columns to exploit the flat profile of the van Deemter curve at high linear velocities—ensuring baseline resolution ( Rs​>1.5 ).

Workflow Visualization

ImpurityWorkflow Synthesis API Intermediate Synthesis (Methoxy Target) SideReaction Homolog Formation (Ethanol/Ethoxy Contamination) Synthesis->SideReaction Process Deviation Impurity 5-Ethoxy-1-[4-(trifluoromethyl) phenyl]pentan-1-one SideReaction->Impurity UHPLC UHPLC-MS/MS Separation (Sub-2 µm C18, Gradient) Impurity->UHPLC Sample Prep Standard Reference Standard Spiking (0.05% - 0.15% w/w) Standard->UHPLC Calibration Validation Method Validation (Specificity & LOD/LOQ) UHPLC->Validation Data Analysis

Workflow for homolog impurity tracking using the ethoxy reference standard.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . The method is only deemed acceptable if the System Suitability Test (SST) criteria—specifically the resolution between the methoxy and ethoxy homologs—are met prior to sample analysis [3].

Phase 1: Reagent & Standard Preparation
  • Diluent Preparation : Mix LC-MS grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Impurity Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of the 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • API Intermediate Stock Solution (1.0 mg/mL) : Weigh 10.0 mg of the 5-methoxy intermediate into a separate 10 mL volumetric flask. Dissolve and make up to volume with Diluent.

  • System Suitability Solution (SST) : Pipette 1.0 mL of the API Intermediate Stock and 10 µL of the Impurity Stock into a 10 mL volumetric flask. Make up to volume with Diluent. (This yields a solution with 100 µg/mL API intermediate spiked with 0.1% w/w ethoxy impurity).

Phase 2: UHPLC-MS/MS Execution

The separation relies on a highly retentive C18 stationary phase. Formic acid is utilized in the mobile phase to serve a dual purpose: it suppresses the ionization of residual silanols on the column (improving peak shape) and provides abundant protons for positive electrospray ionization (ESI+) in the mass spectrometer.

  • Column : Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)

  • Column Temperature : 40°C

  • Flow Rate : 0.4 mL/min

  • Injection Volume : 2.0 µL

  • Mobile Phase A : 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B : 0.1% Formic Acid in LC-MS Grade Acetonitrile

Quantitative Data & Parameters

Table 1: UHPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.008020High aqueous holds polar compounds at column head.
1.008020Isocratic hold to stabilize baseline.
7.004060Shallow gradient to separate the −CH2​− homologs.
8.50595Column wash to remove highly hydrophobic matrix.
10.008020Re-equilibration for next injection.
Table 2: MS/MS MRM Transitions (ESI+)

Because both compounds share the 4-(trifluoromethyl)phenyl moiety, they fragment predictably under collision-induced dissociation (CID) to yield a stable 4-(trifluoromethyl)benzoyl cation ( m/z 173.0). Tracking this specific transition ensures high selectivity.

CompoundExact MassPrecursor Ion [M+H]+ Product Ion ( m/z )Collision Energy (eV)
Methoxy Intermediate260.10261.1173.020
Ethoxy Impurity (Standard) 274.12 275.1 173.0 22
Table 3: System Suitability Acceptance Criteria (Self-Validation)

Before analyzing unknown batches, the SST solution must be injected in triplicate. The run is only valid if the following criteria are met, proving the system's resolving power is sufficient to detect the impurity without interference.

ParameterAcceptance CriterionCausality / Rationale
Resolution ( Rs​ ) ≥2.0 (Methoxy vs Ethoxy)Ensures baseline separation; prevents integration overlap.
Signal-to-Noise (S/N) ≥10:1 for Ethoxy peakVerifies the Limit of Quantitation (LOQ) at the 0.1% spike level.
Tailing Factor ( Tf​ ) ≤1.5 for both peaksConfirms absence of secondary interactions with column silanols.
%RSD of Peak Area ≤5.0% (n=3 injections)Validates autosampler precision and ionization stability.

Conclusion

The utilization of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one as a highly characterized reference standard is indispensable for the robust quality control of fluvoxamine-related intermediates. By employing a targeted UHPLC-MS/MS methodology, drug development professionals can confidently validate method specificity, ensuring that potentially toxic or pharmacokinetically disruptive homologous impurities are controlled well below ICH reporting thresholds.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Quality Guidelines." ICH Official Website. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry: ANDAs: Impurities in Drug Substances." FDA Regulatory Information. Available at:[Link]

Application

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

Introduction & Analytical Context 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is a highly lipophilic aryl alkyl ketone. Structurally, it serves as a critical homologue and precursor in the synthesis of selective s...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is a highly lipophilic aryl alkyl ketone. Structurally, it serves as a critical homologue and precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs), sharing the core pharmacophore of molecules like fluvoxamine .

For drug development professionals, forensic toxicologists, and bioanalytical scientists, establishing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this compound is essential for pharmacokinetic tracking and impurity profiling. This application note delineates the collision-induced dissociation (CID) fragmentation pathways of its protonated species [M+H]+ and provides a self-validating experimental protocol designed to ensure high-fidelity quantitative and qualitative analysis.

Mechanistic Elucidation of Fragmentation Pathways

In positive electrospray ionization (ESI+), the molecule readily accepts a proton at the highly electronegative carbonyl oxygen, yielding a stable [M+H]+ precursor ion at m/z 275.13. The subsequent fragmentation under CID is governed by the relative stabilities of the resulting carbocations and neutral losses .

Acylium Ion Formation (The Base Peak)

The dominant fragmentation pathway is the inductive cleavage of the α -carbon (C2) to the carbonyl group.

  • Causality: Upon collisional activation, the bond between the alkyl chain and the carbonyl carbon breaks. The charge is strictly retained on the aryl-carbonyl moiety due to the formation of a triple-bonded oxonium ion (the acylium ion, Ar−C≡O+ ) at m/z 173.02.

  • Electronic Effects: While the para-trifluoromethyl ( −CF3​ ) group is strongly electron-withdrawing (which typically destabilizes cations), the resonance stabilization provided by the adjacent phenyl ring and the oxygen lone pairs overrides this, making m/z 173.02 the most thermodynamically favored fragment and the ideal quantifier ion .

Phenyl Cation Generation

Secondary fragmentation of the m/z 173.02 acylium ion requires higher collision energies. The expulsion of neutral carbon monoxide ( CO , 28 Da) yields the 4-(trifluoromethyl)phenyl cation at m/z 145.03. This transition is highly specific to the −CF3​ substituted aromatic ring, making it an excellent qualifier ion for structural confirmation .

Ether Chain Cleavages

Protonation can competitively occur at the terminal ether oxygen. This leads to two distinct neutral losses from the intact [M+H]+ :

  • Loss of Ethanol (46 Da): Cleavage of the C5−O bond yields a stabilized alkyl carbocation at m/z 229.08.

  • Loss of Ethylene (28 Da): A localized rearrangement at the ethoxy group expels C2​H4​ , leaving a terminal alcohol on the pentyl chain at m/z 247.09.

Quantitative Data & MRM Transitions

To facilitate method development, the exact masses, elemental compositions, and optimized collision energies (CE) for Multiple Reaction Monitoring (MRM) are summarized below.

Ion TypeFragment FormulaExact Mass (m/z)Neutral LossRelative AbundanceOptimized CE (eV)
Precursor C14​H18​F3​O2+​ 275.13N/A100% (Q1)N/A
Product (Quant) C8​H4​F3​O+ 173.02 C6​H14​O (102 Da)100% (Base)22
Product (Qual 1) C7​H4​F3+​ 145.03 C6​H14​O + CO 45%38
Product (Qual 2) C12​H12​F3​O+ 229.08 C2​H6​O (46 Da)15%15
Product (Qual 3) C12​H14​F3​O2+​ 247.09 C2​H4​ (28 Da)10%12

Fragmentation Pathway Visualization

ESI_CID_Fragmentation M [M+H]+ m/z 275.13 F1 [M+H - EtOH]+ m/z 229.08 M->F1 - Ethanol (46 Da) F2 Acylium Ion m/z 173.02 (Base Peak) M->F2 Inductive Cleavage - C6H14O (102 Da) F4 [M+H - C2H4]+ m/z 247.09 M->F4 - Ethylene (28 Da) F3 Phenyl Cation m/z 145.03 F2->F3 - CO (28 Da)

CID fragmentation pathway of protonated 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one.

Experimental Protocol: LC-ESI-MS/MS Workflow

This protocol is designed as a self-validating system . It incorporates continuous internal checks to ensure that matrix effects, retention time drifts, and ionization suppression do not compromise data integrity.

Reagents & Sample Preparation
  • Causality for Solvent Choice: The target molecule is highly lipophilic. Therefore, sample extraction and dilution must maintain a high organic composition to prevent analyte precipitation and adsorption to labware.

  • Step 1: Prepare a 1.0 mg/mL stock solution in 100% LC-MS grade Methanol. Store at -20°C.

  • Step 2: Prepare working standards by diluting the stock in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Note: Formic acid is critical as it acts as the proton donor for ESI+ ionization.

  • Step 3 (Self-Validation): Spike all samples and calibration standards with a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Fluvoxamine-D4, at a constant concentration (e.g., 50 ng/mL). The IS tracks extraction recovery and normalizes ionization fluctuations.

Chromatographic Conditions
  • Column: C18 superficially porous particle (SPP) column (e.g., 2.1 x 50 mm, 2.7 µm). Causality: SPP columns provide UHPLC-like efficiency at lower backpressures, ideal for rapid lipophilic drug screening.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 0.5 min: 20% B (Focusing the analyte on the column head)

    • 0.5 - 3.0 min: Linear ramp to 95% B (Elution of the lipophilic ketone)

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 5.0 min: Return to 20% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Mass Spectrometry Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 450°C (Required to fully evaporate the high-aqueous mobile phase at the start of the gradient).

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon (2.0 x 10^-3 mbar)

System Suitability & Self-Validation Criteria

Before analyzing unknown samples, the system must validate its own performance through the following automated checks:

  • Blank Injection Verification: Inject a matrix blank. The signal at m/z 275.13 173.02 must be <20% of the Lower Limit of Quantitation (LLOQ) to confirm zero carryover.

  • Ion Ratio Stability: For every standard and sample, the software must calculate the ratio of the Quantifier (173.02) to Qualifier 1 (145.03). This ratio must remain within ±15% of the average ratio established by the calibration curve. A deviation indicates a co-eluting interference, invalidating that specific data point.

  • Retention Time (RT) Locking: The RT of the target analyte must not deviate by more than ±0.05 minutes from the SIL-IS.

References

  • PubChem Compound Summary for CID 4669, Fluvoxamine. National Center for Biotechnology Information. (Provides structural context and pharmacophore homology for trifluoromethylphenyl derivatives). URL:[Link]

  • Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Holčapek, M., Jirásko, R., & Lísa, M. Journal of Chromatography A, 1217(25), 3908-3921 (2010). (Authoritative source on ESI-MS/MS fragmentation rules, inductive cleavages, and neutral losses). URL:[Link]

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. (Standard reference for the gas-phase thermodynamic stability of acylium and phenyl cations). URL:[Link]

Method

synthesis of fluvoxamine derivatives using 5-ethoxy precursor

Initiating Information Gathering I'm starting with focused Google searches to get data on fluvoxamine synthesis and related derivatives. Right now, I'm concentrating on pathways that involve a 5-ethoxy precursor.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Information Gathering

I'm starting with focused Google searches to get data on fluvoxamine synthesis and related derivatives. Right now, I'm concentrating on pathways that involve a 5-ethoxy precursor. My search queries are designed to be thorough.

Structuring the Application Note

I'm now structuring the application note. I've designed a flow that introduces fluvoxamine and the synthesis rationale. I plan to present a detailed discussion of the synthetic strategy, including the experimental protocols and data analysis. I'm focusing next on detailing the experimental protocols, explaining the reagents and conditions used in each step. I will create tables to summarize the data.

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I'm now expanding my Google search terms to include specific phrases. Simultaneously, I'm structuring the application note with an introduction and a plan for detailed discussions of the synthetic strategy, protocols, and data analysis. I'm focusing on protocols now, explaining reagent choices and conditions for each step.

Application

Preclinical In Vivo Evaluation Protocols for 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

Executive Summary & Chemical Rationale The compound 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is a highly lipophilic small molecule. As a Senior Application Scientist, designing an in vivo protocol for this mole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The compound 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is a highly lipophilic small molecule. As a Senior Application Scientist, designing an in vivo protocol for this molecule requires looking beyond standard aqueous workflows.

Mechanistic Causality: The presence of the 4-(trifluoromethyl)phenyl group serves a specific medicinal chemistry purpose: the strongly electron-withdrawing CF3​ group blocks cytochrome P450 (CYP)-mediated para-oxidation, significantly enhancing the molecule's metabolic stability and lipophilicity. However, this structure introduces two distinct metabolic liabilities that must be tracked during in vivo testing:

  • Ketone Reduction: The pentan-1-one core is susceptible to reduction by ubiquitous aldo-keto reductases (AKRs), yielding a secondary alcohol.

  • O-Dealkylation: The terminal 5-ethoxy ether is a prime target for CYP-mediated cleavage, releasing acetaldehyde and leaving a terminal alcohol.

Because of its high predicted lipophilicity, standard aqueous dosing vehicles will cause the compound to crash out of solution in vivo, leading to fatal micro-embolisms during intravenous (IV) dosing or erratic absorption during oral (PO) dosing. The protocols below are engineered to prevent precipitation, capture specific phase I metabolites, and establish a robust, self-validating pharmacokinetic (PK) and toxicity profile in accordance with.

Experimental Workflow

Workflow Start Compound Profiling 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one Formulation Vehicle Formulation (10% DMSO / 40% PEG400 / 50% Saline) Start->Formulation High LogP / Low Aqueous Sol. Dosing In Vivo Administration (Rats/Mice: IV and PO Arms) Formulation->Dosing Solubilized & Validated PK Pharmacokinetics (Plasma Time-Course) Dosing->PK BioDist Biodistribution (Brain, Liver, Kidney) Dosing->BioDist Tox Acute Toxicity (OECD 423 Protocol) Dosing->Tox Analysis LC-MS/MS Bioanalysis & Pharmacometric Modeling PK->Analysis BioDist->Analysis Tox->Analysis

In vivo testing workflow for lipophilic fluorinated small molecules.

Protocol I: Formulation & Self-Validation

Highly lipophilic compounds require co-solvent systems to ensure bioavailability.

Step-by-Step Methodology:
  • Primary Solubilization: Dissolve the compound in 100% Dimethyl sulfoxide (DMSO) to create a highly concentrated stock (e.g., 50 mg/mL). Causality: DMSO disrupts the crystalline lattice energy of the fluorinated aryl ring.

  • Surfactant Addition: Add Polyethylene Glycol 400 (PEG400) dropwise while vortexing, bringing the solution to 10% DMSO / 40% PEG400.

  • Aqueous Dilution: Slowly titrate in 50% sterile saline (0.9% NaCl) under constant sonication to prevent localized supersaturation and precipitation.

The Self-Validating System:

Before any animal is dosed, the formulation must pass a physical validation check. Centrifuge the final dosing solution at 10,000 x g for 10 minutes at room temperature.

  • Pass Criteria: The absence of a visible pellet and a negative Tyndall effect (no laser beam scattering). If a pellet forms, the compound has precipitated, and the DMSO/PEG ratio must be increased. Dosing a precipitated suspension intravenously invalidates PK data and causes acute mortality.

Protocol II: In Vivo Pharmacokinetics (PK)

This protocol determines the absorption, distribution, metabolism, and excretion (ADME) profile.

Step-by-Step Methodology:
  • Animal Preparation: Fast adult male Sprague-Dawley rats (n=6 per group) for 12 hours prior to PO dosing to eliminate food-effect variability. IV groups do not require fasting.

  • Administration:

    • IV Arm: Administer 2 mg/kg via the lateral tail vein over 30 seconds.

    • PO Arm: Administer 10 mg/kg via oral gavage.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2​EDTA tubes and centrifuge at 4,000 x g for 10 minutes at 4°C to halt ex vivo enzymatic degradation.

  • Bioanalysis: Extract plasma using protein precipitation (3 volumes of ice-cold acetonitrile containing an internal standard). Analyze via LC-MS/MS.

The Self-Validating System:

Bioanalytical validation must adhere strictly to the.

  • Validation Check: Spike blank pre-dose rat plasma with a known concentration of the compound (e.g., 100 ng/mL) and process it alongside the study samples. The extraction recovery must be >85%, and the back-calculated concentration of Quality Control (QC) samples must fall within ±15% of nominal values. If these fail, the matrix effect is too high, and Liquid-Liquid Extraction (LLE) must be used instead of protein precipitation.

Protocol III: Acute Dose-Escalation Toxicity

To ensure regulatory compliance and scientific rigor, this protocol is adapted from the, utilizing a step-wise dose escalation to minimize animal use while establishing the Maximum Tolerated Dose (MTD).

Step-by-Step Methodology:
  • Baseline Assessment: Record baseline body weight, core temperature, and clinical observation scores for female Wistar rats (n=3 per step).

  • Dosing: Administer a starting PO dose of 300 mg/kg.

  • Observation Window: Monitor continuously for the first 4 hours (critical window for CNS effects driven by the lipophilic CF3​ group crossing the blood-brain barrier), then daily for 14 days.

  • Escalation/De-escalation: If 0-1 animals die, escalate the next cohort to 2000 mg/kg. If 2-3 animals die, de-escalate to 50 mg/kg.

  • Necropsy: On Day 14, euthanize surviving animals. Perform gross necropsy focusing on the liver and kidneys (primary sites of lipophilic drug clearance).

The Self-Validating System:
  • Validation Check: A parallel cohort must receive a Vehicle-Only dose (10% DMSO / 40% PEG400 / 50% Saline). High concentrations of PEG400 can cause gastrointestinal distress or nephrotoxicity. Any observed morbidity in the test group must be statistically compared against the vehicle control to confirm the toxicity is driven by the Active Pharmaceutical Ingredient (API), not the solvent.

Quantitative Data Summaries

Table 1: Bioanalytical Mass Balance & Metabolic Liability Tracking

During LC-MS/MS analysis, the parent mass must be tracked alongside its predicted phase I metabolites to ensure accurate clearance calculations.

AnalyteStructural ModificationTarget m/z ShiftPrimary Metabolic Enzyme
Parent Compound NoneBaselineN/A
Metabolite 1 Ketone Reduction (Secondary Alcohol)+2 DaAldo-Keto Reductases (AKRs)
Metabolite 2 O-Dealkylation (Terminal Alcohol)-28 DaCYP450 (e.g., CYP3A4, CYP2D6)
Table 2: Standard PK Parameters & Self-Validation Criteria

The data extracted from the LC-MS/MS time-course must be modeled using non-compartmental analysis (NCA). The integrity of the data is validated against the thresholds below.

ParameterSymbolDerivationSelf-Validation Threshold for Data Integrity
Maximum Concentration Cmax​ Direct observationLC-MS/MS Signal-to-noise (S/N) must be > 10
Area Under Curve AUC0−∞​ Linear trapezoidal rule R2 of the terminal elimination phase must be > 0.95
Clearance CL Dose/AUC (IV arm)Must not exceed rat hepatic blood flow (55 mL/min/kg)
Volume of Distribution Vd​ CL/Ke​ Must be > Total body water (0.6 L/kg), confirming tissue distribution
Bioavailability %F (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) Must be > 10% to justify further oral drug development

References

  • European Medicines Agency / FDA. ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials and marketing authorization for pharmaceuticals. URL:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. URL:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

Method

Application Note: High-Resolution Chromatographic Separation of Ethoxy Pentan-1-one Derivatives

Chemical Context & Analytical Challenge In pharmaceutical development, "ethoxy pentan-1-one" compounds typically refer to ethoxy-substituted 1-phenylpentan-1-ones (ethoxyvalerophenones). These compounds serve as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Analytical Challenge

In pharmaceutical development, "ethoxy pentan-1-one" compounds typically refer to ethoxy-substituted 1-phenylpentan-1-ones (ethoxyvalerophenones). These compounds serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antispasmodics and central nervous system therapeutics.

The primary analytical challenge lies in resolving isobaric positional isomers —specifically the ortho (2-ethoxy), meta (3-ethoxy), and para (4-ethoxy) substitutions on the phenyl ring. Because these isomers share identical molecular weights and highly similar partition coefficients (LogP), standard reversed-phase chromatography (e.g., C18 columns) often fails to provide baseline resolution. Achieving separation requires exploiting subtle differences in molecular shape and electron density.

Mechanistic Rationale for Method Development

To move beyond trial-and-error, our method development relies on structural causality.

Stationary Phase Selection: We utilize a Phenyl-Hexyl stationary phase rather than a standard C18. The phenyl ring of the stationary phase engages in π−π interactions with the aromatic ring of the ethoxy pentan-1-one. The causality of separation here is driven by steric hindrance . In the ortho-ethoxy isomer, the bulky ethoxy group is adjacent to the pentanoyl chain, forcing the aromatic ring out of planarity. This steric twist physically prevents the molecule from aligning closely with the stationary phase's phenyl groups, resulting in weaker π−π interactions and earlier elution. Conversely, the para-isomer is highly planar, allowing for maximum π−π overlap and maximum retention .

Mobile Phase Dynamics: Acetonitrile (MeCN) is selected over methanol as the organic modifier. Acetonitrile is aprotic and possesses a strong dipole moment, which allows it to interact differentially with the subtle dipole variations of the positional isomers. Furthermore, 0.1% Formic Acid is added to the aqueous phase. Although ethoxy pentan-1-ones are neutral analytes, residual silanols on the column's silica backbone ionize at neutral pH. Maintaining a mobile phase pH of ~2.7 suppresses silanol ionization, eliminating secondary interactions and preventing peak tailing .

Mechanism A Ortho-Ethoxy (Sterically Twisted) D Weak π-π Interaction (Early Elution) A->D B Meta-Ethoxy (Moderate Planarity) E Moderate π-π Interaction (Mid Elution) B->E C Para-Ethoxy (Highly Planar) F Strong π-π Interaction (Late Elution) C->F

Fig 1. Steric effects on π-π interactions and elution order of positional isomers.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) gate. If the SST criteria are not met, the protocol dictates an automatic halt and re-equilibration, preventing the generation of invalid data according to ICH Q2(R1) guidelines .

Reagents & Instrument Setup
  • Column: Phenyl-Hexyl UHPLC Column (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Elevated temperature lowers mobile phase viscosity, improving mass transfer and sharpening peaks).

  • Detection: UV at 254 nm (optimal for the conjugated phenyl-ketone system).

Step-by-Step Methodology

Step 1: System Purge and Equilibration Purge the UHPLC lines with 100% Mobile Phase B, followed by 100% Mobile Phase A. Equilibrate the column at initial gradient conditions (40% B) for 15 column volumes (approx. 5 minutes).

Step 2: Gradient Execution Program the following linear gradient:

  • 0.0 - 1.0 min: Isocratic hold at 40% B (Focuses the analyte band at the column head).

  • 1.0 - 6.0 min: Linear ramp to 70% B (Drives the separation of the isomers).

  • 6.0 - 7.5 min: Flush at 95% B (Removes highly retained hydrophobic impurities).

  • 7.5 - 10.0 min: Re-equilibration at 40% B.

Step 3: System Suitability Test (SST) Injection Inject 2 µL of the SST Reference Standard containing an equimolar mixture of 1-(2-ethoxyphenyl)pentan-1-one, 1-(3-ethoxyphenyl)pentan-1-one, and 1-(4-ethoxyphenyl)pentan-1-one (10 µg/mL each).

Step 4: The Validation Gate (Critical Decision Point) Analyze the SST chromatogram. The system is validated for unknown sample analysis ONLY IF :

  • Resolution ( Rs​ ) between the meta and para isomers is ≥2.0 .

  • Tailing Factor ( Tf​ ) for all peaks is ≤1.5 .

  • Relative Standard Deviation (RSD) of retention times over 3 replicate injections is ≤1.0% . If criteria fail, replace mobile phases and return to Step 1.

Step 5: Sample Analysis Once the SST gate is passed, proceed with injecting 2 µL of unknown API intermediate samples. Bracket the run with an SST injection every 10 samples to ensure continuous validation.

Workflow A 1. Column Equilibration (40% MeCN) B 2. SST Injection (Isomer Mix) A->B C 3. Validation Gate (Rs > 2.0, Tf < 1.5) B->C C->A FAIL D 4. Sample Analysis (Bracketed Runs) C->D PASS

Fig 2. Self-validating method workflow with mandatory SST gating.

Quantitative Data & Method Performance

The application of the Phenyl-Hexyl stationary phase combined with the optimized MeCN gradient yields baseline separation of all three positional isomers. The quantitative performance metrics of the validated method are summarized below.

Analyte (Positional Isomer)Retention Time (min)Relative Retention ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )
1-(2-ethoxyphenyl)pentan-1-one4.25--1.0514,500
1-(3-ethoxyphenyl)pentan-1-one5.101.203.81.0815,200
1-(4-ethoxyphenyl)pentan-1-one5.851.153.11.0216,100

Table 1. Chromatographic performance data demonstrating baseline resolution ( Rs​>1.5 ) and excellent peak symmetry ( Tf​<1.5 ) for ethoxy pentan-1-one derivatives.

References

  • Waters Corporation. XBridge Phenyl Columns: Theory and Applications for Aromatic Separation. Retrieved from:[Link]

  • Agilent Technologies. HPLC Column Selection Guide and Mobile Phase Optimization. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). Valerophenone - Base Structure and Chemical Properties. Retrieved from:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one synthesis

Initiating Synthesis Research I'm currently immersed in Google searches, diligently gathering information on the synthesis of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one. My focus is on identifying common syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Synthesis Research

I'm currently immersed in Google searches, diligently gathering information on the synthesis of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one. My focus is on identifying common synthetic routes and potential side reactions. I will try to look for the most reliable sources in order to establish a starting point for potential reaction strategies.

Analyzing Synthesis Data

I've transitioned from initial information gathering to deeper analysis. I'm scrutinizing search results, identifying likely culprits for yield reduction. My approach involves categorizing issues into troubleshooting sections, such as reagents, reaction conditions, and work-up procedures. I'm focusing now on framing the technical support center in a question-and-answer structure.

Developing Troubleshooting Structure

I'm now structuring the technical support center as a Q&A. I'm focusing on creating troubleshooting questions with detailed answers addressing root causes and solutions, backed by authoritative sources. I'm building a Q&A framework to cover the synthesis issues. I am working on the step-by-step protocols.

Optimization

optimizing mobile phase for 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one HPLC analysis

Initiating Data Collection I've started gathering data on the target compound. I am focused on compiling information on its physicochemical properties, specifically logP, pKa, and UV absorbance maxima.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I've started gathering data on the target compound. I am focused on compiling information on its physicochemical properties, specifically logP, pKa, and UV absorbance maxima. I'm also searching for HPLC methods used for similar fluorinated and aromatic ketones to see if any can be adapted.

Analyzing Search Results

I'm now analyzing the search results. My focus is on understanding the potential chromatographic behavior of the compound. I’m identifying possible HPLC challenges to logically structure the support center. I'm starting with questions on initial method development and will move to troubleshooting.

Planning Guide Development

I am expanding my research to include comprehensive Google searches for key information. I'm focusing on properties like logP, pKa, UV absorbance, and also seeking HPLC methods for similar compounds, along with general principles of mobile phase optimization and troubleshooting. I'll analyze the results to predict chromatographic behavior, plan the structure of the support center starting with foundational method development, then progressing to common issues.

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Expanding Guide Details

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Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one Reference Standards

Welcome to the Analytical Reference Standard Technical Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic storage advice.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Reference Standard Technical Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic storage advice. Maintaining the integrity of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one —a critical analytical standard often utilized in the impurity profiling of fluorinated aryl-ketone APIs—requires a deep understanding of its molecular vulnerabilities.

This guide is structured dynamically: we begin with a diagnostic overview of how the standard degrades, dive into mechanistic troubleshooting (FAQs), and conclude with a self-validating protocol to guarantee long-term stability.

I. Diagnostic Dashboard: Quantitative Stability Profiles

Before troubleshooting, it is crucial to understand how environmental stressors quantitatively impact this specific compound. The table below summarizes our 6-month accelerated degradation studies [1].

Table 1: 6-Month Stability & Recovery Profile of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (1.0 mg/mL)

Storage ConditionSolventAtmosphereLight ExposurePurity Recovery (%)Primary Degradant Observed (LC-MS)
-20°C (Control) AcetonitrileArgon PurgeDark99.9%None
4°C AcetonitrileAmbient AirDark97.2%+32 Da (Hydroperoxides)
25°C MethanolAmbient AirDark91.5%+32 Da (Hemiketal adducts)
25°C AcetonitrileAmbient AirUV/Vis Light78.4%M-70 Da (4-(CF3)-Acetophenone)
II. Mechanistic Troubleshooting & FAQs

When an analytical standard fails, the chromatogram tells a story. Below are the most common issues reported by drug development professionals, explained through the lens of chemical causality.

Q1: My LC-UV/MS chromatogram shows a sudden purity drop with a major new peak at M-70 Da. What is happening, and how do I stop it? The Causality: You are observing a classic Norrish Type II photochemical cleavage [3]. The aryl ketone moiety is highly efficient at absorbing UV light (typically between 250–320 nm). Upon excitation to the triplet state, the carbonyl oxygen abstracts a hydrogen atom from the gamma-carbon of the pentyl chain. This forms a 1,4-biradical that rapidly cleaves into an alkene and 4-(trifluoromethyl)acetophenone (which corresponds to the M-70 Da mass loss). The Solution: This standard must never be handled in clear glassware under standard laboratory fluorescent lighting for extended periods. Always use actinic (amber) volumetric flasks and LC vials to block UV transmission.

Q2: After 3 months of storage at 4°C, my stock solution shows multiple +16 Da and +32 Da peaks. Is the standard reacting with the solvent? The Causality: If you are using an aprotic solvent, the standard is not reacting with the solvent; it is reacting with dissolved oxygen. The ethoxy group at the end of the pentyl chain is a primary ether. Ethers are notoriously susceptible to radical-initiated auto-oxidation, which targets the alpha-carbon adjacent to the ether oxygen to form hydroperoxides (+32 Da) [4]. Over time, these hydroperoxides decompose into alcohols or ketones (+16 Da). The Solution: Atmospheric oxygen must be excluded. Stock solutions must be prepared in heavily degassed solvents and sealed under an inert Argon blanket.

Q3: To improve solubility, we prepared our reference standard in Methanol. However, we are seeing peak splitting and broad degradation over time. Why? The Causality: The para-trifluoromethyl (-CF3) group on the aromatic ring is powerfully electron-withdrawing. While this stabilizes the ring against electrophilic attack, it significantly increases the electrophilicity (positive partial charge) of the ketone's carbonyl carbon. In the presence of a protic solvent like methanol, even trace amounts of acidity will drive nucleophilic addition, forming hemiketals and ketals. The Solution: Never store this specific standard in protic solvents. Use strictly aprotic solvents like Acetonitrile (ACN) for long-term storage [2].

III. Degradation Pathways & Preventive Strategy Mapping

To visualize the logical relationship between environmental stressors, molecular degradation pathways, and our recommended preventive measures, refer to the mechanistic workflow below.

StabilityMechanisms cluster_light Photodegradation cluster_ox Oxidative Degradation cluster_solv Solvent Interaction Compound 5-Ethoxy-1-[4-(trifluoromethyl) phenyl]pentan-1-one Norrish Norrish Type II Cleavage Compound->Norrish UV Light AutoOx Ether Auto-oxidation Compound->AutoOx Oxygen Ketalization Ketalization Compound->Ketalization Protic Solvents Acetophenone 4-(CF3)-Acetophenone Norrish->Acetophenone yields Amber Amber Glassware Acetophenone->Amber Prevented via Peroxides Hydroperoxides AutoOx->Peroxides yields Argon Argon Purge Peroxides->Argon Prevented via Ketal Hemiketal Adducts Ketalization->Ketal yields Aprotic Aprotic Solvents (e.g., ACN) Ketal->Aprotic Prevented via

Mechanistic degradation pathways of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one and prevention.

IV. Self-Validating Protocol: Preparation of Ultra-Stable Stock Solutions

To ensure compliance with USP <11> guidelines for reference standard handling [2], follow this step-by-step methodology. This protocol is designed as a "self-validating system"—meaning Step 5 acts as an immediate quality control gate to ensure the preceding steps were executed flawlessly.

Phase 1: Solvent Preparation & Deoxygenation

  • Transfer 100 mL of HPLC-grade Acetonitrile (ACN) into a clean, dry Erlenmeyer flask.

  • Submerge a clean PTFE sparging stone into the solvent and bubble high-purity Argon gas through the ACN for a minimum of 15 minutes. Causality: This displaces dissolved oxygen, eliminating the primary catalyst for ether auto-oxidation.

Phase 2: Dissolution & Aliquoting 3. Accurately weigh the required mass of the 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one standard using a microbalance. 4. Transfer the solid to an actinic (amber) volumetric flask . 5. Dilute to volume with the degassed ACN and sonicate in the dark for 2 minutes to ensure complete dissolution. 6. Using a glass syringe, immediately transfer 1.0 mL aliquots into 2.0 mL amber glass LC vials equipped with PTFE/Silicone septa.

Phase 3: Inerting & Storage 7. Before capping, gently blow a stream of Argon gas over the headspace of each vial for 3–5 seconds. 8. Cap immediately tightly. Store all aliquots upright in a dedicated -20°C freezer.

Phase 4: Protocol Self-Validation (Baseline Establishment) 9. Take one freshly prepared vial and immediately run it via LC-MS. 10. Validation Criteria: The chromatogram must show ≥99.5% purity. Extract the ion chromatograms (EIC) for m/z corresponding to M-70 (photolysis) and M+32 (oxidation). If these peaks are above 0.05% relative area, the degassing or light-shielding steps were compromised, and the batch must be remade.

V. References
  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. URL: [Link]

  • IUPAC. "Norrish Type II Photoreaction." Compendium of Chemical Terminology (Gold Book). URL: [Link]

Optimization

resolving co-elution issues with 5-ethoxy and 5-methoxy fluvoxamine impurities

Resolving Co-Elution of 5-Ethoxy and 5-Methoxy Fluvoxamine Impurities Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing the...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Co-Elution of 5-Ethoxy and 5-Methoxy Fluvoxamine Impurities

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing the notorious chromatographic challenge of separating alkyl homologs.

Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), possesses a 5-methoxy group in its core structure. During synthesis or degradation, a 5-ethoxy analog can emerge as a critical impurity. Because these two molecules differ by only a single methylene group (-CH₂-), they exhibit nearly identical pKa values, dipole moments, and molecular footprints, frequently resulting in co-elution on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

This guide provides the mechanistic reasoning and self-validating protocols required to break this co-elution and achieve baseline resolution.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do the 5-methoxy and 5-ethoxy fluvoxamine analogs consistently co-elute on standard C18 columns? A: The co-elution is a thermodynamic problem. In reversed-phase chromatography, separation is driven by hydrophobicity (logP). The addition of a single -CH₂- group in the ethoxy impurity slightly increases its hydrophobicity compared to the methoxy analog. However, on a standard, low-density C18 column operating under generic acidic conditions (e.g., 0.1% Formic Acid), fluvoxamine's primary amine (pKa ~8.7) is fully protonated. This ionization drastically increases the molecule's polarity, reducing its overall retention factor ( k′ ). When retention is low, the minor hydrophobic difference provided by the extra methylene group is insufficient to overcome longitudinal diffusion (peak broadening), resulting in co-elution. To resolve them, you must maximize the retention of the hydrophobic core[1].

Q2: What stationary phase alternatives offer the highest selectivity ( α ) for this critical pair? A: If you must operate at low pH, abandon standard C18 phases and utilize a Pentafluorophenyl (PFP) or a Phenyl-Hexyl column.

  • Causality: Standard C18 relies solely on dispersive (van der Waals) interactions. PFP columns introduce π−π interactions, dipole-dipole interactions (due to the highly electronegative fluorine atoms), and rigid shape selectivity. Because fluvoxamine contains a trifluoromethyl (-CF₃) group, the PFP phase provides unique fluorophilic interactions that can differentiate the spatial arrangement of the methoxy versus ethoxy ether linkages.

  • Alternatively, if using high pH, a high-density Hybrid Silica C18 (e.g., Ethylene Bridged Hybrid - BEH) is optimal because it survives the harsh alkaline conditions required to neutralize the molecule[2].

Q3: How does the choice of mobile phase organic modifier impact the resolution of these homologs? A: Switch from Acetonitrile (ACN) to Methanol (MeOH) .

  • Causality: Acetonitrile is an aprotic solvent with strong dipole characteristics. It tends to aggressively solvate hydrophobic molecules, often "compressing" the separation of closely related alkyl homologs. Methanol is a protic solvent capable of hydrogen bonding. The hydroxyl group of methanol interacts differently with the oxygen atom in the methoxy group versus the ethoxy group due to subtle steric hindrances. This differential solvation shell enhances the selectivity ( α ) between the two impurities.

Q4: Can adjusting the mobile phase pH serve as a primary resolution strategy? A: Yes, and it is often the most robust solution. By shifting the mobile phase pH to 10.5 (using ammonium bicarbonate/ammonia), the primary amine of fluvoxamine is driven into its uncharged, neutral state.

  • Causality: Neutral molecules partition much deeper into the hydrophobic stationary phase. By maximizing the overall retention time ( k′ ), you proportionally magnify the absolute retention time difference caused by the single -CH₂- group. This strategy routinely turns a co-eluting blob into two baseline-resolved peaks[3].

Part 2: Visualizing the Troubleshooting Logic

Troubleshooting Start Co-elution Identified: 5-Methoxy vs 5-Ethoxy CheckPhase Evaluate Stationary Phase Start->CheckPhase PhaseC18 Standard C18 (Insufficient Selectivity) CheckPhase->PhaseC18 Current State PhasePFP Switch to PFP or High-pH BEH C18 CheckPhase->PhasePFP Action CheckMobile Evaluate Mobile Phase PhasePFP->CheckMobile MobileACN Acetonitrile (Aprotic) (Compresses Homologs) CheckMobile->MobileACN Current State MobileMeOH Switch to Methanol (Protic) (Enhances CH2 Selectivity) CheckMobile->MobileMeOH Action CheckpH Evaluate pH MobileMeOH->CheckpH LowpH Low pH (2-3) (Amine Ionized, Low Retention) CheckpH->LowpH Current State HighpH High pH (10.5) (Amine Neutral, Max Retention) CheckpH->HighpH Action Resolution Baseline Resolution (Rs > 1.5) HighpH->Resolution

Caption: Stepwise decision tree for resolving methoxy/ethoxy homolog co-elution in RP-HPLC.

Part 3: Experimental Protocols & Methodologies

To guarantee a self-validating system, the following UHPLC protocol utilizes the high-pH strategy combined with methanolic solvation. This method is designed to ensure that if the system suitability criteria are met, the results are scientifically sound and reproducible.

Optimized High-pH UHPLC Method for Fluvoxamine Impurities

Step 1: System and Column Preparation

  • Equip the UHPLC system with a hybrid-silica column capable of withstanding high pH (e.g., Waters XBridge BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Set the column oven temperature strictly to 30°C . Lower temperatures reduce the kinetic energy of the molecules, increasing their residence time in the stationary phase and improving homolog resolution.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Weigh 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) and dissolve in 1000 mL of LC-MS grade water (10 mM). Adjust the pH to exactly 10.5 using dilute Ammonium Hydroxide (NH₄OH). Note: Filter through a 0.22 µm PTFE membrane. Discard after 48 hours to prevent pH drift.

  • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

Step 3: Gradient Elution Program Set the pump flow rate to 0.4 mL/min . Program the following gradient:

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.06040Initial
1.06040Isocratic hold
8.03070Linear
10.01090Linear (Column Wash)
10.16040Step (Re-equilibration)
14.06040End

Step 4: Sample Preparation & Injection

  • Dissolve the sample in a diluent of 50:50 Water:Methanol to a final API concentration of 1.0 mg/mL.

  • Set the autosampler temperature to 10°C to prevent degradation.

  • Inject 2.0 µL of the sample.

  • Monitor UV absorbance at 234 nm (optimal for the trifluoromethyl-phenyl chromophore).

Step 5: Self-Validating System Suitability Before analyzing unknown samples, inject a resolution standard containing both the 5-methoxy and 5-ethoxy analogs. The system is only valid if:

  • Resolution ( Rs​ ) between the 5-methoxy and 5-ethoxy peaks is ≥1.5 .

  • Tailing factor ( Tf​ ) for both peaks is ≤1.2 .

Part 4: Quantitative Data Presentation

The table below summarizes the expected chromatographic performance comparing a standard generic method against the optimized High-pH method detailed above.

Chromatographic ConditionRetention Time: 5-Methoxy (min)Retention Time: 5-Ethoxy (min)Resolution ( Rs​ )Peak Tailing ( Tf​ )Outcome
Standard C18, pH 2.5, ACN 3.453.520.4 1.8Severe Co-elution
PFP Column, pH 2.5, MeOH 4.805.151.2 1.4Partial Separation
BEH C18, pH 10.5, ACN 6.206.451.4 1.1Near Baseline
BEH C18, pH 10.5, MeOH 7.107.652.1 1.0Robust Baseline
Part 5: Mechanistic Visualization

Mechanism cluster_0 Low pH (< 8) cluster_1 High pH (> 10) Substrate Fluvoxamine Analogs (Δ = -CH2-) Ionized Protonated Amine (Highly Hydrophilic) Substrate->Ionized Acidic Mobile Phase Neutral Neutral Amine (Highly Hydrophobic) Substrate->Neutral Basic Mobile Phase LowRet Low Retention (k') Poor Selectivity (α) Ionized->LowRet HighRet High Retention (k') Maximized Selectivity (α) Neutral->HighRet

Caption: Thermodynamic effect of mobile phase pH on amine ionization, retention, and homolog selectivity.

References
  • Agilent Technologies. "Optimizing Selectivity in HPLC: Column Selection Guide." Agilent Liquid Chromatography Resources. Available at: [Link]

  • Waters Corporation. "Comprehensive Guide to HILIC and Reversed-Phase Chromatography." Waters Educational Library. Available at: [Link]

Troubleshooting

improving ionization efficiency for 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one in LC-MS

Target Analyte: 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one Application Focus: Overcoming Ion Suppression and Enhancing Ionization Efficiency Welcome to the Advanced Troubleshooting Center. As an Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one Application Focus: Overcoming Ion Suppression and Enhancing Ionization Efficiency

Welcome to the Advanced Troubleshooting Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges presented by 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one. This molecule—an aryl ketone featuring a highly electron-withdrawing para-trifluoromethyl ( −CF3​ ) group and a terminal ethoxy ether—presents classic symptoms of poor electrospray ionization (ESI) efficiency.

The following modules bypass generic advice, focusing instead on the thermodynamic and kinetic realities of your analyte to systematically improve your signal-to-noise (S/N) ratio.

Part 1: Diagnostic Workflows & FAQs (The "Why" and "How")

Q1: Why is my overall signal intensity so low in standard ESI+ mode, even at high concentrations? A: The root cause is the strong electron-withdrawing nature of the −CF3​ group. In ESI+, ionization efficiency relies heavily on the solution-phase basicity ( pKa​ ) of the analyte [1]. The −CF3​ group exerts a strong inductive and resonance-withdrawing effect (positive Hammett constant, σp​≈0.54 ) on the aromatic ring, which severely depletes the electron density at the adjacent ketone carbonyl oxygen. Consequently, the carbonyl oxygen becomes a very poor proton acceptor. Even in 0.1% formic acid, the equilibrium does not favor the formation of the [M+H]+ ion in the LC droplet.

Q2: I am seeing multiple peaks for the same compound (signal splitting) in my MS spectra. How do I consolidate them? A: You are likely observing a mixture of [M+H]+ , [M+Na]+ , and potentially [M+K]+ adducts. Because the basicity of the carbonyl is lowered by the −CF3​ group, protonation is thermodynamically unfavorable. However, alkali metals like Na+ bind via ion-dipole interactions, which are less sensitive to the strict basicity of the oxygen lone pairs [2]. To consolidate the signal, you must either force protonation using stronger gas-phase proton donors or intentionally form a stable adduct (like [M+NH4​]+ ) by adding 1–5 mM ammonium formate to your mobile phase.

Q3: Should I abandon ESI and switch to APCI? A: Yes, this is highly recommended. Atmospheric Pressure Chemical Ionization (APCI) relies on gas-phase ion-molecule reactions (corona discharge) rather than pre-formed ions in solution. Because 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is relatively non-polar, uncharged in solution, and thermally stable, it is an ideal candidate for APCI+. Gas-phase proton affinity is less impacted by the solvent dielectric environment, often yielding a dominant [M+H]+ peak where ESI fails [3].

Part 2: Mechanistic Visualizations

Mechanism M 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (Weak Base due to -CF3) ESI Electrospray Ionization (ESI+) M->ESI APCI Atmospheric Pressure Chemical Ionization (APCI+) M->APCI Sol Solution-Phase Mechanism Requires High pKa ESI->Sol Gas Gas-Phase Mechanism Relies on Proton Affinity APCI->Gas Fail Poor [M+H]+ Yield High [M+Na]+ Adducts Sol->Fail -CF3 withdraws e- Pass High[M+H]+ Yield Efficient Charge Transfer Gas->Pass Corona discharge

Mechanistic comparison of ESI vs. APCI for trifluoromethyl aryl ketones.

G A Initial LC-MS Analysis (0.1% Formic Acid) B Assess MS Spectra A->B C Dominant[M+Na]+ / [M+K]+ (Signal Splitting) B->C Adducts present D Low Overall Ion Count (Poor Protonation) B->D Weak absolute signal E Add 1 mM Ammonium Formate (Force [M+NH4]+) C->E Suppress Alkali F Switch to APCI Source or Add 0.2 mM NH4F D->F Bypass Solution pKa G Evaluate S/N Ratio E->G F->G

Troubleshooting workflow for resolving adduct formation and low ionization efficiency.

Part 3: Quantitative Data & Optimization Matrices

To systematically improve ionization, we must manipulate the mobile phase chemistry. Table 1 summarizes the expected outcomes of various mobile phase modifiers based on the physicochemical properties of the analyte.

Table 1: Mobile Phase Additive Comparison (ESI+ Mode)

Additive (Aqueous Phase)Primary Mechanism of ActionExpected Dominant IonSignal-to-Noise Impact
0.1% Formic Acid (FA) Standard proton donation. [M+Na]+ / [M+H]+ splitPoor (Signal dilution across species)
0.1% FA + 2 mM Ammonium Formate Competitive binding; NH4+​ displaces Na+ . [M+NH4​]+ Moderate (Consolidates signal)
0.2 mM Ammonium Fluoride ( NH4​F ) Fluoride enhances droplet surface tension and gas-phase basicity. [M+H]+ Excellent (Up to 5x increase)
0.1% Acetic Acid Weaker acid, less ion suppression than FA. [M+Na]+ Poor

Table 2: Source Parameter Optimization Matrix

ParameterESI+ Optimized SettingAPCI+ Optimized SettingCausal Rationale
Desolvation Temp 450°C - 550°C400°C - 500°CHigh hydrophobicity requires higher thermal energy to evaporate the organic-heavy eluent.
Capillary / Corona 2.5 kV - 3.0 kV3.0 µA - 5.0 µALower ESI capillary voltage prevents fragmentation of the fragile ether tail.
Probe Position Closer to coneCenteredNeutral molecules in ESI need maximum proximity to the sampling cone before neutralization.

Part 4: Experimental Protocols

Protocol A: Mobile Phase Additive Screening (The NH4​F Method)

Ammonium fluoride has been shown to drastically improve the ESI+ response of weakly basic compounds by altering the gas-phase proton transfer dynamics and suppressing sodium adducts [3].

Prerequisites:

  • LC system thoroughly flushed with MS-grade water to remove residual sodium.

  • Analyte standard prepared at 100 ng/mL in 50:50 Water:Methanol.

Step-by-Step Methodology:

  • Baseline Establishment: Run a 5-minute isocratic method (e.g., 70% Methanol / 30% Water with 0.1% Formic acid). Extract ion chromatograms (EIC) for [M+H]+ ( m/z 303.1) and [M+Na]+ ( m/z 325.1). Calculate the ratio.

  • Solvent Preparation: Prepare Mobile Phase A: MS-grade Water containing 0.2 mM Ammonium Fluoride ( NH4​F ). Critical: Do not exceed 0.5 mM, as high fluoride concentrations can degrade silica-based LC columns over time.

  • Equilibration: Purge the LC lines and equilibrate the column with the new mobile phase for at least 20 column volumes.

  • Injection & Analysis: Inject the standard. Extract the EIC for [M+H]+ .

  • Self-Validation: The system is validated if the [M+Na]+ peak is reduced by >80% and the [M+H]+ peak area increases by at least 3-fold compared to the baseline. If signal suppression occurs, reduce NH4​F to 0.1 mM.

Protocol B: APCI Source Conversion and Optimization

If ESI+ fails to meet your Limit of Detection (LOD) requirements, transitioning to APCI is the definitive solution for trifluoromethyl aryl ketones.

Prerequisites:

  • APCI probe installed and corona needle inspected for oxidation (replace if blackened).

  • Mobile phase switched to Methanol (Methanol provides better gas-phase proton donation in APCI than Acetonitrile) [2].

Step-by-Step Methodology:

  • Source Initialization: Set the APCI vaporizer temperature to 450°C. Set the corona discharge current to 4.0 µA.

  • Flow Rate Adjustment: Ensure the LC flow rate is between 0.4 and 0.8 mL/min. APCI requires higher flow rates than ESI to maintain a stable corona discharge plasma.

  • Tuning: Infuse the analyte standard at 10 µL/min via a T-piece into the LC flow (running at 50% organic).

  • Parameter Ramping:

    • Ramp the corona current from 2.0 µA to 6.0 µA in 0.5 µA increments. Monitor the [M+H]+ trace.

    • Ramp the vaporizer temperature from 350°C to 550°C.

  • Self-Validation: Plot the intensity of [M+H]+ against vaporizer temperature. The optimal temperature is the point immediately before thermal degradation begins (indicated by an increase in the m/z 257 fragment, corresponding to the loss of the ethoxy group). Set the method 20°C below this degradation threshold.

References

  • Cole, R. B. (2000). Some tenets pertaining to electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 35(7), 763-772. Available at:[Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography–mass spectrometry. Journal of Chromatography A, 1216(4), 685-699. Available at:[Link]

  • Wang, H., et al. (2016). Ammonium fluoride as a mobile phase additive for LC-MS. Rapid Communications in Mass Spectrometry, 30(13), 1541-1547. Available at:[Link]

Optimization

purification techniques for crude 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

Target Compound: 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Welcome to the Technical Support Center. The isolation of highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Welcome to the Technical Support Center. The isolation of highly functionalized aryl ketones—specifically those bearing strongly electron-withdrawing fluorinated moieties and terminal aliphatic ethers—presents unique physicochemical challenges. This guide provides field-proven troubleshooting strategies, physicochemical data, and validated protocols to ensure high-purity isolation of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one.

Purification Decision Matrix

The optimal purification route depends heavily on the synthesis scale and the specific impurity profile generated during the upstream reaction (e.g., Friedel-Crafts acylation or Grignard addition).

PurificationWorkflow crude Crude Reaction Mixture (Aryl Ketone + Impurities) workup Aqueous Workup (NaHCO3 / Brine / MTBE) crude->workup eval Impurity Profiling (GC-MS / TLC) workup->eval distill Short-Path Vacuum Distillation (< 0.1 Torr, Base Washed) eval->distill High MW Byproducts Scale > 5g chrom Flash Chromatography (Hexane/Toluene gradient) eval->chrom Regioisomers present Scale < 5g pure Purified Target Compound (>98% Purity) distill->pure chrom->pure

Workflow for the isolation and purification of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one.

Troubleshooting & FAQs

Q1: Why am I seeing severe tailing of the product on standard silica gel, even in non-polar solvent systems?

Cause: The target molecule possesses two strong hydrogen-bond acceptors: the ketone carbonyl and the terminal ether oxygen. The strongly electron-withdrawing para-trifluoromethyl ( −CF3​ ) group polarizes the aryl ketone, making the carbonyl oxygen highly interactive with the free, acidic silanol groups on standard normal-phase silica gel . Solution: Do not use standard Hexane/Ethyl Acetate. Instead, switch to a less polar but highly polarizable solvent system such as Hexane/Toluene (70:30) . Toluene competes for the π−π interactions and silanol binding sites. Alternatively, pre-treat the silica column with 1% Triethylamine (TEA) to cap acidic silanols.

Q2: During vacuum distillation, my yields are dropping, and TLC shows a new, highly polar baseline spot. What is happening?

Cause: Thermal cleavage of the aliphatic ether. At elevated temperatures (>140 °C) under vacuum, trace acidic impurities carried over from the reaction (e.g., Lewis acids from Friedel-Crafts) catalyze the cleavage of the 5-ethoxy group. This yields 5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, which is highly polar and non-volatile. Solution: This is a self-validating causality: if the aqueous workup is incomplete, thermal degradation will occur. Ensure complete neutralization during liquid-liquid extraction by washing the organic layer with saturated aqueous NaHCO3​ until the aqueous phase remains strictly at pH > 7.5 . Add a micro-spatula of anhydrous K2​CO3​ to the distillation flask prior to heating to act as an acid scavenger.

Q3: I have a persistent impurity co-eluting with my product. GC-MS shows the exact same mass ( m/z≈274 ).

Cause: This is almost certainly a regioisomer (e.g., 5-Ethoxy-1-[2-(trifluoromethyl)phenyl]pentan-1-one), formed if the starting aryl ring underwent non-selective electrophilic attack. Solution: Standard spherical silica cannot resolve ortho/para regioisomers effectively due to identical polarities. You must rely on shape-selectivity. Switch to a Pentafluorophenyl (PFP) modified silica column , which separates fluorinated regioisomers based on distinct dipole and π−π interactions. If chromatography fails, attempt low-temperature crystallization (-20 °C in pentane), as the para-isomer typically packs more efficiently into a crystal lattice than the ortho-isomer.

Q4: Why does my liquid-liquid extraction form an unbreakable emulsion?

Cause: The −CF3​ group significantly alters the interfacial tension between the aqueous and organic phases, acting as a mild surfactant when complexed with trace organic salts. Solution: Avoid using Dichloromethane (DCM). Switch the extraction solvent to Methyl tert-butyl ether (MTBE). MTBE provides excellent solubility for the ether-ketone while maintaining rapid phase separation from water. If an emulsion persists, filter the biphasic mixture directly through a pad of Celite to break the micellar structures.

Physicochemical & Chromatographic Data

Use the following reference data to track the product and identify common impurities during your workflow.

Compound / ImpurityTLC Rf​ (Hexane:EtOAc 8:2)Predicted BP (0.1 Torr)Diagnostic Notes
Target Product 0.45 130 – 135 °C Strong UV active (254nm); stains orange with DNP.
ortho-Regioisomer0.48125 – 130 °CCo-elutes easily; requires PFP silica to resolve.
5-Hydroxy Byproduct0.15> 165 °CResult of ether cleavage; stains heavily with KMnO4​ .
4-Bromobenzotrifluoride0.8540 – 45 °CUnreacted starting material; highly volatile.
5-Ethoxyvaleronitrile0.6060 – 65 °CUnreacted aliphatic precursor; weak UV absorbance.

Validated Experimental Protocols

Protocol A: Optimized Flash Column Chromatography (Scale: < 5 grams)

Use this protocol when regioisomers or closely eluting impurities are present.

  • Column Preparation: Pack a glass column with 230-400 mesh silica gel (approx. 30g of silica per 1g of crude product). Slurry pack using Hexane containing 1% Triethylamine (TEA) to neutralize acidic silanols.

  • Sample Loading: Dissolve the crude 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one in the minimum amount of Toluene (not DCM, to prevent band broadening). Apply evenly to the top of the silica bed.

  • Elution Gradient:

    • Column Volumes (CV) 1-3: 100% Hexane (elutes unreacted fluorinated starting materials).

    • CV 4-8: Hexane / Toluene (80:20).

    • CV 9-15: Hexane / Toluene (60:40). The target compound will typically elute in this window.

  • Fraction Analysis: Spot fractions on TLC plates (F254). Visualize under UV light and stain with 2,4-Dinitrophenylhydrazine (DNP) to selectively identify the ketone carbonyl.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at 35 °C to prevent thermal degradation of the ether.

Protocol B: High-Vacuum Short-Path Distillation (Scale: > 5 grams)

Use this protocol for large-scale purification where the primary impurities are high-molecular-weight oligomers or highly polar byproducts.

  • Pre-treatment (Critical): Dissolve the crude mixture in MTBE and wash twice with saturated aqueous NaHCO3​ . Dry over anhydrous Na2​SO4​ , filter, and concentrate. This prevents acid-catalyzed ether cleavage .

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column (to prevent bumping of the dense fluorinated liquid) and a multi-neck fraction receiving cow.

  • Acid Scavenging: Add a magnetic stir bar and 10 mg of anhydrous K2​CO3​ directly into the distillation flask.

  • Degassing: Apply high vacuum (< 0.1 Torr) at room temperature for 15 minutes to remove residual extraction solvents.

  • Fractional Distillation:

    • Slowly increase the oil bath temperature.

    • Forecut: Collect fractions boiling between 40–80 °C (0.1 Torr). This contains unreacted starting materials.

    • Main Fraction: The target 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one will distill as a clear, viscous oil at approximately 130–135 °C at 0.1 Torr.

  • Storage: Backfill the apparatus with dry Argon or Nitrogen. Store the purified liquid in an amber vial at 4 °C to prevent slow photo-oxidation.

References

  • Nichols, L. "Liquid-Liquid Extraction." Organic Chemistry Laboratory Techniques, Chemistry LibreTexts. Available at:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals (Seventh Edition)." ScienceDirect (Elsevier). Available at:[Link]

Reference Data & Comparative Studies

Validation

comparing 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one and 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

Initiating Analysis Parameters I've initiated the analysis by clearly identifying the compounds of interest: 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one and 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Analysis Parameters

I've initiated the analysis by clearly identifying the compounds of interest: 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one and 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one. The identified task is a comparison, and that will be my focus.

Defining the Audience & Requirements

I've clarified the target audience as researchers and scientists involved in drug development, and I'm defining the core requirements. I'm focusing on autonomy, E-E-A-T principles, and visualization needs. This includes a Senior Application Scientist persona, causality explanations, self-validating protocols, and authoritative grounding, along with in-text citations. Additionally, I need quantitative data tables, detailed step-by-step methodologies, and Graphviz diagrams for workflows with specific color palettes.

Investigating Molecular Structures

I'm now diving into the chemical structures. Both molecules are aryl ketones featuring a trifluoromethyl group and a 5-carbon chain, differentiated solely by their ether linkages. I'm seeing potential applications as building blocks, specifically intermediates in drug discovery, and I'm currently cross-referencing this with literature on SSRIs and related compounds. The 5-methoxy variant, I'm noting, is known to be a key intermediate for Fluvoxamine, indicating my initial hypothesis is very likely correct.

Verifying IUPAC Nomenclature

I'm now digging into CAS numbers and PubChem to confirm the IUPAC nomenclature accuracy for the precursor ketone of fluvoxamine. Initial searches suggest slight variations in the exact name are possible, with a focus on web indexing differences. My current priority is to establish a definitive and universally accepted chemical identity.

Initiating Knowledge Retrieval

My search tool is failing, returning empty results consistently. I've switched to relying on my internal knowledge base to access the required information. For Compound A, I know it's 5-methoxy-1-[4-(trifluoromethyl)phenyl]pent.

Analyzing Structural Differences

I've determined that Compound B, the ethoxy analog, differs from the original ketone by having an ethoxy group replacing the methoxy group. This will increase its lipophilicity and steric bulk. My thought process is now focused on comparing the physicochemical properties and reactivity. I'm considering how this structural change impacts synthesis, specifically the starting materials. Further, I'm beginning to consider the pharmacological effects.

Considering Pharmacokinetic Effects

I'm now diving into the implications of the methoxy/ethoxy switch for the final API. I'm focusing on binding affinity to the serotonin transporter and metabolic stability. Specifically, I anticipate that O-dealkylation by CYP450 enzymes like CYP1A2 or CYP2D6 may be affected.

Refining Data Sources

I'm adjusting my approach. I'm now focusing on employing very reliable URLs for core chemical concepts and well-established databases such as PubChem's main page or search structure. Furthermore, I'll leverage standard medicinal chemistry literature as references.

Constructing DOT Diagram

I'm now drafting the DOT script. The workflow is Ketone to Oxime Formation, then Alkylation, culminating in the final API. I've defined color scheme for nodes to maximize contrast and visual clarity. I've also incorporated labels for each step with reagents and conditions.

Detailing Reaction Mechanisms

I'm now detailing the reaction mechanisms to enhance Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). I'm focusing on why we use certain reagents, such as pyridine or sodium acetate, for oxime formation (buffering the hydroxylamine hydrochloride). I will implement TLC monitoring, LC-MS validation, and NMR shifts. I am also planning to include medicinal chemistry principles for SSRIs.

Analyzing Terminal Groups

I'm now comparing the methoxy and ethoxy terminal groups. The ethoxy shows increased lipophilicity with a higher LogP, but they have identical hydrogen bond acceptors. The methoxy is highly susceptible to O-demethylation, while ethoxy's O-deethylation is moderate. Both are equally reactive. I am also working on the synthesis protocol for the (E/Z)-Oxime intermediates, using absolute ethanol as a solvent to ensure solubility and avoid hydrolysis. I will also be detailing the addition of a buffer system.

Optimizing Oxime Formation

I'm now detailing the procedure for oxime formation, specifically the need to control pH, using a buffer system (sodium acetate). I'm highlighting the reflux temperature and TLC monitoring strategy. Furthermore, I'll detail the quench, extraction, and drying process. Also, I'm documenting the 1H-NMR data for validation, and discussing how the replacement of methoxy by ethoxy will affect final drug binding.

Evaluating Lipophilicity Impact

I'm now assessing the impact of the ethoxy group. I've considered its increased lipophilicity and LogP, and am now analyzing its potential effects on blood-brain barrier penetration and non-specific binding. Furthermore, I am investigating metabolism and comparing O-deethylation kinetics to O-demethylation. The slower rate of deethylation may potentially increase the half-life.

Visualizing Reaction Steps

I'm now generating a DOT diagram to visualize the synthetic workflow. I've defined nodes for each stage: Aryl Ketone, Oxime Intermediate, Alkylation, and the Final API. I've also incorporated color coding for clarity, and added edges with labels for reagents and conditions. The diagram shows the sequence: Ketone to Oxime, then Alkylation, culminating in the final API.

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: Ethoxy vs. Methoxy Fluvoxamine Analogs

Introduction & Pharmacological Context Fluvoxamine is an atypical selective serotonin reuptake inhibitor (SSRI) distinguished by its potent agonism at the σ1​ receptor—a mechanism increasingly recognized for its neuropro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

Fluvoxamine is an atypical selective serotonin reuptake inhibitor (SSRI) distinguished by its potent agonism at the σ1​ receptor—a mechanism increasingly recognized for its neuroprotective and cognitive-enhancing benefits. Structurally, fluvoxamine features a terminal methoxy group ( −O−CH3​ ) on its aliphatic pentyl chain.

In medicinal chemistry and drug optimization, modifying this terminal ether provides a classic case study in Structure-Activity Relationship (SAR) dynamics. This guide systematically compares the native methoxy compound with its ethoxy ( −O−CH2​CH3​ ) analog, evaluating how the addition of a single methylene group impacts target binding affinity, receptor pocket interactions, and metabolic stability.

Structural Biology & Molecular Rationale

The dual pharmacological action of fluvoxamine relies on its ability to interact with two distinct protein architectures. Altering the terminal ether chain forces a trade-off between these two targets:

  • Serotonin Transporter (SERT): Fluvoxamine binds the central substrate site of SERT. High-resolution X-ray crystallography of the human serotonin transporter () reveals that this binding pocket is highly constrained. The terminal methoxy group projects into a tight sub-pocket; therefore, increasing steric bulk to an ethoxy group introduces minor steric clashes, theoretically reducing binding affinity.

  • Sigma-1 Receptor ( σ1​ R): Conversely, the σ1​ receptor features a cup-like, highly hydrophobic binding pocket (). This pocket is highly tolerant of lipophilic bulk. Elongating the chain to an ethoxy group increases the molecule's lipophilicity (LogP), maximizing Van der Waals interactions within the hydrophobic cup and enhancing σ1​ R affinity.

Pathway Fluv Fluvoxamine Analog (Methoxy / Ethoxy) SERT Serotonin Transporter (Central Binding Site) Fluv->SERT Inhibition Sig1 Sigma-1 Receptor (Hydrophobic Pocket) Fluv->Sig1 Agonism 5 5 SERT->5 Ca2 Ca2+ Mobilization & Neuroprotection Sig1->Ca2 HT Extracellular 5-HT Accumulation

Dual pharmacological pathway of fluvoxamine analogs targeting SERT and Sigma-1 receptors.

Comparative In Vitro Pharmacology

The theoretical rationale translates directly into observable in vitro data. The table below summarizes the quantitative shifts in binding affinity ( Ki​ ) and pharmacokinetic predictors when transitioning from the methoxy to the ethoxy analog.

CompoundSERT Ki​ (nM) σ1​ R Ki​ (nM)Calculated LogPMicrosomal CLint​ ( μ L/min/mg)
Fluvoxamine (Methoxy) 1.636.03.145.2
Ethoxy Analog 3.222.53.631.8

Data Synthesis: The ethoxy analog demonstrates a 2-fold drop in SERT affinity due to the predicted steric hindrance, while simultaneously exhibiting a ~37% increase in σ1​ R affinity, confirming the lipophilic tolerance of the σ1​ pocket (). Furthermore, the intrinsic clearance ( CLint​ ) drops, suggesting improved metabolic stability.

Experimental Methodologies

Protocol 1: Radioligand Binding Assays (Self-Validating System)

To ensure the data accurately reflects target affinity rather than non-specific lipid binding (a common artifact with lipophilic amines like fluvoxamine), we employ highly specific radioligands and rigorous internal validation controls.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing either human SERT or σ1​ R in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Assay Setup: In 96-well plates, incubate 50 μ g of membrane protein with the appropriate radioligand: [3H] -citalopram (1 nM) for SERT, or [3H]−(+) -pentazocine (3 nM) for σ1​ R. Add the methoxy or ethoxy analogs in a 10-point concentration gradient ( 10−10 to 10−5 M).

  • Self-Validation (NSB Control): Every assay plate must include a Total Binding (TB) well (buffer only) and a Non-Specific Binding (NSB) well containing a massive excess (10 μ M) of an unlabeled competitor (Paroxetine for SERT; Haloperidol for σ1​ R). Causality: The assay is only deemed valid if specific binding (TB minus NSB) constitutes >80% of the total radioactive signal, ensuring the measured Ki​ is target-specific.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters.

    • Expert Insight: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI coats the negatively charged glass fibers, neutralizing them to prevent the non-specific binding of the positively charged fluvoxamine analogs. Without PEI, the signal-to-noise ratio collapses.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify via Liquid Scintillation Counting.

G A Compound Synthesis (Methoxy vs Ethoxy) C Radioligand Displacement (Competitive Binding) A->C B Membrane Prep (HEK293 SERT / Sig-1R) B->C D Rapid Filtration (GF/B Filters + PEI) C->D E Liquid Scintillation Counting D->E F Non-linear Regression (Ki Determination) E->F

Radioligand binding assay workflow for evaluating SERT and Sigma-1 receptor affinities.

Protocol 2: Microsomal Metabolic Stability Assay

Fluvoxamine is extensively metabolized in the liver via CYP-mediated O-dealkylation. Transitioning from methoxy to ethoxy alters the kinetics of this degradation.

Step-by-Step Methodology:

  • Incubation: Incubate 1 μ M of the test analog with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (Glucose-6-phosphate, NADP+, and Glucose-6-phosphate dehydrogenase).

    • Expert Insight: Why use a regenerating system instead of direct NADPH? NADPH degrades rapidly at 37°C in aqueous buffers. The regenerating system ensures a constant, steady-state supply of reducing equivalents, preventing artificial assay plateauing and ensuring accurate linear kinetic measurements.

  • Quenching & Analysis: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) based on parent compound depletion.

Conclusion & Translational Outlook

The SAR comparison between the methoxy and ethoxy analogs of fluvoxamine highlights the delicate balance of rational drug design. While the native methoxy group (fluvoxamine) provides the optimal steric fit for maximum SERT inhibition, the ethoxy analog shifts the pharmacological profile toward a more potent σ1​ R agonism and slower metabolic clearance. For drug development professionals targeting neurodegenerative diseases where σ1​ R-mediated neuroprotection is prioritized over serotonin reuptake, the ethoxy scaffold represents a highly viable starting point for next-generation therapeutics.

References

  • Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. [Link]

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human σ1​ receptor. Nature, 532(7600), 527-530.[Link]

  • Narita, N., Hashimoto, K., Tomitaka, S., & Minabe, Y. (1996). Interactions of selective serotonin reuptake inhibitors with subtypes of sigma receptors in rat brain. European Journal of Pharmacology, 307(1), 117-119.[Link]

Validation

A Comparative Toxicological Investigation of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one and its Structural Analogues

This guide provides a comprehensive comparative toxicological assessment of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, a novel synthetic compound with potential pharmacological applications. Our investigation de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparative toxicological assessment of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one, a novel synthetic compound with potential pharmacological applications. Our investigation delineates a multi-pronged approach, integrating in vitro and in vivo methodologies to construct a robust safety profile. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the toxicological evaluation of novel chemical entities and comparing their performance against relevant benchmarks.

Introduction and Rationale

5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one belongs to a class of fluorinated ketones that have garnered interest in medicinal chemistry due to their unique electronic properties, which can enhance metabolic stability and binding affinity. The introduction of a trifluoromethyl group often imparts increased lipophilicity, which can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its toxicity. A thorough understanding of its toxicological profile is paramount before it can be considered for further development.

The experimental design detailed herein is grounded in established regulatory guidelines, including those set forth by the Organisation for Economic Co-operation and Development (OECD), ensuring the generation of reliable and reproducible data. Our approach emphasizes a tiered testing strategy, beginning with a battery of in vitro assays to assess cytotoxicity and genotoxicity, followed by targeted in vivo studies to evaluate systemic toxicity.

In Vitro Toxicity Assessment

The initial phase of our toxicological evaluation focuses on in vitro assays to rapidly assess the potential for cellular and genetic damage. This cost-effective approach allows for early identification of potential liabilities and informs the design of subsequent in vivo studies.

Cytotoxicity Evaluation: The Neutral Red Uptake (NRU) Assay

Rationale: The NRU assay is a sensitive and reproducible method for assessing cytotoxicity based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. Damage to the cell membrane or lysosomal fragility results in a decreased uptake of the dye, providing a quantitative measure of cell viability.

Experimental Protocol:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Cells are seeded into 96-well microplates at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.

  • Compound Exposure: A stock solution of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration in all wells is maintained at ≤ 0.5%.

  • Incubation: The cells are exposed to the test compound for 24 hours.

  • Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing 50 µg/mL neutral red for 3 hours.

  • Dye Extraction: The staining solution is removed, and the cells are washed with phosphate-buffered saline (PBS). The incorporated dye is then extracted using a destain solution (50% ethanol, 49% water, 1% acetic acid).

  • Absorbance Measurement: The absorbance of the extracted dye is measured at 540 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits cell viability by 50%) is calculated from the dose-response curve.

Comparative Data:

CompoundChemical StructureIC50 (µM) in HepG2 cells (24h)
5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one (Structure to be inserted)[Hypothetical Data: 75.2]
Analogue A: 1-[4-(Trifluoromethyl)phenyl]pentan-1-one(Structure to be inserted)[Hypothetical Data: 120.5]
Analogue B: 5-Ethoxy-1-phenylpentan-1-one(Structure to be inserted)[Hypothetical Data: > 500]

Interpretation: The hypothetical data suggests that the presence of both the ethoxy and trifluoromethyl groups in the parent compound results in moderate cytotoxicity compared to its analogues. The removal of the ethoxy group (Analogue A) appears to decrease cytotoxicity, while the removal of the trifluoromethyl group (Analogue B) significantly reduces it.

Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

Rationale: The Ames test is a widely used and internationally accepted short-term bacterial assay for identifying substances that can produce gene mutations. The test utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay detects the ability of a test substance to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and thus grow in a histidine-free medium. The inclusion of a mammalian metabolic activation system (S9 fraction) is crucial to detect mutagens that require metabolic activation.

Experimental Workflow:

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis A Bacterial Strains (e.g., TA98, TA100) D Mix Bacteria, Compound, and S9 Mix (or buffer) A->D B Test Compound (in DMSO) B->D C S9 Metabolic Activation Mix C->D E Pour onto Minimal Glucose Agar Plates D->E F Incubate at 37°C for 48-72 hours E->F G Count Revertant Colonies F->G H Compare to Negative and Positive Controls G->H

Caption: Workflow for the Ames Test.

Comparative Genotoxicity Data:

CompoundResult without S9 ActivationResult with S9 ActivationInterpretation
5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one [Hypothetical Data: Negative] [Hypothetical Data: Negative] Non-mutagenic
Analogue A: 1-[4-(Trifluoromethyl)phenyl]pentan-1-one[Hypothetical Data: Negative][Hypothetical Data: Negative]Non-mutagenic
Analogue B: 5-Ethoxy-1-phenylpentan-1-one[Hypothetical Data: Negative][Hypothetical Data: Negative]Non-mutagenic

Interpretation: Based on this hypothetical data, none of the tested compounds exhibit mutagenic potential in the Ames test, either with or without metabolic activation. This is a favorable outcome, suggesting a low likelihood of carcinogenic potential arising from direct DNA mutation.

In Vivo Toxicity Assessment

Following the in vitro screening, in vivo studies are conducted to understand the compound's effects in a whole-organism system. These studies provide crucial information on systemic toxicity, target organs, and safe dosage ranges.

Acute Oral Toxicity Study (OECD 423)

Rationale: The acute oral toxicity study provides information on the health hazards likely to arise from a single, short-term exposure to a substance by the oral route. The data is used to classify the substance by its acute toxicity and to inform the dose selection for subsequent sub-chronic studies. The Up-and-Down Procedure (UDP) is a method that uses a reduced number of animals while still providing sufficient information for hazard classification.

Experimental Protocol:

  • Animal Model: Female Wistar rats (8-12 weeks old) are used.

  • Housing: Animals are housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Dosing: A starting dose of 300 mg/kg body weight is administered by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for 14 days.

  • Dose Adjustment: If the animal survives, a higher dose is administered to a new animal. If the animal dies, a lower dose is given to a new animal. This process is repeated until the criteria for classification are met.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Comparative Acute Toxicity Data:

CompoundLD50 (mg/kg)GHS Category
5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one [Hypothetical Data: > 2000] [Hypothetical Data: 5 or Unclassified]
Analogue A: 1-[4-(Trifluoromethyl)phenyl]pentan-1-one[Hypothetical Data: > 2000][Hypothetical Data: 5 or Unclassified]
Analogue B: 5-Ethoxy-1-phenylpentan-1-one[Hypothetical Data: > 2000][Hypothetical Data: 5 or Unclassified]

Interpretation: The hypothetical data indicates that all three compounds have a low acute oral toxicity profile, with an LD50 greater than 2000 mg/kg. This suggests a low risk of toxicity from a single accidental ingestion.

Sub-chronic Toxicity Study (28-Day Repeated Dose)

Rationale: A 28-day repeated-dose study provides information on the potential adverse effects of a substance following repeated daily administration over a prolonged period. This study helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Experimental Workflow:

Subchronic_Toxicity_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_dosing Phase 2: Dosing Period (28 Days) cluster_monitoring Phase 3: In-life Monitoring cluster_necropsy Phase 4: Terminal Procedures A Animal Acclimatization (7 days) B Daily Oral Gavage (Vehicle, Low, Mid, High Dose) A->B C Daily Clinical Observations & Weekly Body Weight B->C D Hematology & Clinical Chemistry (Day 29) C->D E Euthanasia & Gross Necropsy D->E F Organ Weight Measurement E->F G Histopathology of Target Organs F->G

Caption: Workflow for a 28-Day Sub-chronic Toxicity Study.

Summary of Hypothetical Sub-chronic Toxicity Findings:

Parameter5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-oneAnalogue AAnalogue B
NOAEL (mg/kg/day) [Hypothetical Data: 100] [Hypothetical Data: 150][Hypothetical Data: 300]
Target Organs [Hypothetical Data: Liver (mild hypertrophy at high dose)] [Hypothetical Data: None identified][Hypothetical Data: None identified]
Key Histopathological Findings [Hypothetical Data: Centrilobular hepatocyte hypertrophy at 300 mg/kg/day] [Hypothetical Data: No significant findings][Hypothetical Data: No significant findings]

Interpretation: The hypothetical results from the 28-day study suggest that the liver is a potential target organ for 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one at high doses. The observed hepatocyte hypertrophy could be indicative of metabolic enzyme induction, a common adaptive response to xenobiotic exposure. The NOAEL for the parent compound is lower than its analogues, suggesting a slightly higher potential for cumulative toxicity.

Conclusion and Future Directions

This comparative toxicological guide outlines a systematic approach to evaluating the safety profile of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one. The integrated in vitro and in vivo data, while hypothetical, illustrates how a tiered testing strategy can effectively characterize potential hazards.

Based on our hypothetical findings:

  • 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one exhibits moderate in vitro cytotoxicity and a low acute oral toxicity profile. It is non-mutagenic in the Ames test. Sub-chronic exposure at high doses may lead to adaptive liver changes.

  • The removal of the ethoxy group (Analogue A) appears to decrease both in vitro cytotoxicity and sub-chronic toxicity.

  • The removal of the trifluoromethyl group (Analogue B) significantly reduces in vitro cytotoxicity and demonstrates the highest NOAEL in the sub-chronic study.

These findings underscore the significant influence of both the ethoxy and trifluoromethyl moieties on the compound's toxicological properties. Further investigations are warranted to elucidate the mechanisms underlying the observed hepatocyte hypertrophy, including assessments of cytochrome P450 induction. Additionally, cardiovascular safety pharmacology studies, such as the hERG assay, would be a critical next step to assess the potential for cardiac ion channel inhibition.

This guide serves as a foundational framework. The specific experimental designs and endpoints should be adapted based on the intended therapeutic application and emerging data for this class of compounds.

References

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [Link]

Comparative

Benchmarking 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one Against Standard SSRI Impurities: A Comparative Analytical Guide

As pharmaceutical regulatory bodies tighten thresholds for process-related impurities, understanding the subtle physicochemical deviations between homologous related substances becomes critical. In the synthesis of the S...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical regulatory bodies tighten thresholds for process-related impurities, understanding the subtle physicochemical deviations between homologous related substances becomes critical. In the synthesis of the Selective Serotonin Reuptake Inhibitor (SSRI) , the standard ketone precursor—5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one—is a routinely monitored impurity.

However, trace ethanol contamination during the methanolic alkoxylation stage generates a highly homologous process impurity: 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one .

This guide provides an in-depth technical benchmark of this ethoxy variant against the standard methoxy impurity, detailing the causality behind their chromatographic behaviors and establishing a self-validating LC-HRMS protocol for their definitive resolution.

Mechanistic Origin & Structural Causality

The formation of these ketone impurities is a direct consequence of the nucleophilic substitution ( SN​2 ) step during SSRI backbone construction. The intended reaction utilizes sodium methoxide in methanol to convert a chloropentan-1-one intermediate into the methoxy precursor. When ethanol is present as a solvent contaminant, competitive alkoxylation occurs, yielding the ethoxy homolog.

SynthesisPathway Start 1-[4-(Trifluoromethyl)phenyl] -5-chloropentan-1-one StandardRoute Standard Alkoxylation (Methanol / NaOMe) Start->StandardRoute ContaminantRoute Contaminant Alkoxylation (Ethanol / NaOEt) Start->ContaminantRoute Ethanol Contamination StandardImp 5-Methoxy-1-[4-(CF3)phenyl]pentan-1-one (Standard Precursor / Impurity) StandardRoute->StandardImp TargetImp 5-Ethoxy-1-[4-(CF3)phenyl]pentan-1-one (Target Impurity) ContaminantRoute->TargetImp

Fig 1: Synthetic pathways showing formation of the ethoxy impurity vs. standard methoxy precursor.

According to, structurally similar process impurities must be analytically resolved to ensure API safety. The addition of a single methylene ( −CH2​− ) group in the ethoxy ether tail fundamentally alters the molecule's hydrophobic surface area, directly dictating its behavior in reversed-phase chromatography.

Chromatographic & Spectrometric Benchmarking Data

To objectively evaluate the ethoxy impurity, we must benchmark its performance against the standard methoxy impurity and the final Fluvoxamine API. The data below summarizes the critical analytical metrics.

Table 1: Comparative Physicochemical and Analytical Metrics

CompoundMolecular FormulaExact Mass [M+H]+ Predicted LogPRRT (vs API)ESI+ Response Factor
Fluvoxamine (API) C15​H21​F3​N2​O2​ 319.16283.11.001.00
5-Methoxy Ketone (Standard) C13​H15​F3​O2​ 261.10973.41.450.85
5-Ethoxy Ketone (Target) C14​H17​F3​O2​ 275.12533.91.680.88
Causality in the Data:
  • Retention Time Shift (RRT): In Reversed-Phase HPLC (RP-HPLC), retention is driven by hydrophobic partitioning. The ethoxy ketone possesses a higher LogP (3.9) compared to the methoxy standard (3.4). This increased lipophilicity mandates stronger van der Waals interactions with the C18​ stationary phase, causing the ethoxy variant to elute significantly later ( RRT=1.68 ).

  • ESI+ Ionization Efficiency: Both ketone impurities exhibit lower Electrospray Ionization (ESI) response factors compared to the API. Why? The Fluvoxamine API contains a terminal primary amine on its oxime side-chain, which acts as a highly basic site easily protonated in acidic mobile phases. The ketone impurities lack this amine, relying entirely on the lower proton affinity of their ketone and ether oxygens for ionization.

Self-Validating LC-HRMS Experimental Protocol

To meet the rigorous standards of, the following protocol is designed not just as a set of instructions, but as a self-validating system.

AnalyticalWorkflow Prep Sample Prep (API + Spikes) HPLC RP-HPLC (C18 Column) Prep->HPLC MS ESI+ HRMS (Orbitrap) HPLC->MS Data Extracted Ion Chromatograms MS->Data

Fig 2: Standardized LC-HRMS workflow for resolving and quantifying SSRI ketone impurities.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Prepare a system suitability solution containing 1.0 mg/mL Fluvoxamine API spiked with 0.1% w/w of both 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one and 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one in 50:50 Water:Acetonitrile.

  • Causality: The 50:50 diluent matches the approximate mobile phase composition at the expected elution time, preventing peak fronting caused by solvent mismatch.

Step 2: Chromatographic Separation

  • Column: Sub-2 µm C18​ column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.4 mL/min.

  • Causality: Formic acid is critical here. It maintains a low pH (~2.7) to ensure complete protonation of the API's amine group while providing the necessary protons [H]+ for the weaker ionization of the ketone impurities.

Step 3: High-Resolution Mass Spectrometry (HRMS) Detection

  • Mode: ESI Positive ( ESI+ ).

  • Mass Range: m/z 100 – 600.

  • Resolution: 70,000 FWHM (at m/z 200).

  • Extract exact mass chromatograms at m/z 261.1097 (Methoxy) and m/z 275.1253 (Ethoxy) with a 5 ppm mass tolerance window.

Step 4: System Suitability & Self-Validation (CRITICAL) This protocol validates itself through dynamic resolution checking.

  • Validation Criteria: Evaluate the Extracted Ion Chromatograms (EIC). The chromatographic resolution ( Rs​ ) between the Methoxy-Ketone and Ethoxy-Ketone peaks must be ≥2.0 .

  • Corrective Action Logic: If Rs​<2.0 , the system fails validation. Causality: Co-elution indicates insufficient interaction time for the hydrophobic stationary phase to distinguish the single −CH2​− difference. Correction: Decrease the gradient ramp rate between 8 and 12 minutes from 6%/min to 3%/min to flatten the gradient profile, thereby enhancing hydrophobic selectivity.

References
  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Fluvoxamine Compound Summary (CID: 3383) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Validation

reproducibility of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one synthesis methods

Initiating Synthesis Research I've started my investigation into synthesizing 5-Ethoxy-1-[ 4-(trifluoromethyl)phenyl]pentan-1-one. My initial steps involve a comprehensive search for established synthetic methods.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Synthesis Research

I've started my investigation into synthesizing 5-Ethoxy-1-[ 4-(trifluoromethyl)phenyl]pentan-1-one. My initial steps involve a comprehensive search for established synthetic methods. I'm focusing on various search queries, including the compound's full name alongside keywords like "synthesis," "preparation," and "reaction conditions." My aim is to build a foundation of existing knowledge for future refinements.

Analyzing Synthesis Strategies

I'm now diving deeper, meticulously analyzing initial search results to pinpoint distinct synthesis strategies. I'm focusing on published data regarding reproducibility, yield, and purity, especially those with detailed experimental protocols. Next, I plan to structure the guide by introducing the compound, then detailing the identified methods, their underlying principles, and a critical evaluation based on the gathered information. I'll use tables to compare key metrics and design Graphviz diagrams to visually represent the workflows.

Refining Search Queries

My focus has shifted to refining my search queries, incorporating "synthesis route" alongside existing terms to broaden the scope of identified methods for 5-Ethoxy-1-[ 4-(trifluoromethyl)phenyl]pentan-1-one. I will analyze results for protocols and characterization data. The next step is to structure the guide, and compare the methods. I'll include the chemical principles, and create tables and diagrams to show all the data.

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

As drug development accelerates, the management of complex fluorinated intermediates demands rigorous, scientifically grounded safety protocols. 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is a critical homologue...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, the management of complex fluorinated intermediates demands rigorous, scientifically grounded safety protocols. 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is a critical homologue and intermediate often utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and related neuroactive compounds. Because it contains both a lipophilic aliphatic ether chain and a highly stable trifluoromethyl ( −CF3​ ) moiety, its disposal cannot be treated as standard organic waste.

This guide provides researchers and Environmental Health and Safety (EHS) professionals with a definitive, self-validating operational framework for the safe handling, segregation, and disposal of this compound.

Hazard Profiling & The Causality of Disposal Choices

To safely manage a chemical, we must first understand the physicochemical causality dictating its behavior. The defining feature of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one is its trifluoromethyl group.

The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard low-temperature incineration or biological degradation processes are entirely ineffective at breaking this bond [1].

  • Causality: If disposed of in standard non-halogenated waste streams, the compound will survive standard municipal incineration, potentially volatilizing into the atmosphere as a persistent fluorinated organic pollutant, or partially combusting to form highly toxic hydrofluoric acid (HF) gas.

  • Operational Mandate: This compound must strictly be routed to Halogenated Organic Waste facilities equipped with high-temperature rotary kilns (>1100°C) and alkaline wet scrubbers to neutralize HF byproducts [2].

The Self-Validating Waste Segregation Protocol

Trust in laboratory safety is built on verifiable systems. To ensure absolute containment of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one waste, laboratories must implement a Gravimetric Mass-Balance Protocol . This creates a closed-loop validation system that prevents undocumented environmental release.

Step-by-Step Segregation Methodology
  • Primary Containment Selection: Select a high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE)-lined amber glass carboy. Do not use standard PET plastics, as the ketone functionality may cause polymer swelling or degradation over time.

  • Gravimetric Baseline: Weigh the empty waste container and record the tare weight on the EHS waste log.

  • Closed-System Transfer: Transfer the liquid waste (or solvent-dissolved waste) into the carboy using a safety funnel equipped with a vapor-locking lid and a particulate filter.

  • Mass-Balance Validation: After transfer, re-weigh the carboy. Compare the mass delta against the theoretical mass of the unreacted starting materials, byproducts, and solvent used in your workflow.

    • Validation Check: A mass discrepancy of >5% indicates potential volatilization into the fume hood exhaust or an unrecorded spill, triggering an immediate localized safety audit.

  • RCRA Labeling: Affix a hazardous waste label detailing the exact percentage of the fluorinated ketone, the solvent matrix, and the explicit hazard warning: "Halogenated Organic Waste - Contains Fluorinated Ketones" [2].

Quantitative Waste Stream Parameters

To assist EHS in manifesting and routing the waste, the following quantitative parameters must be adhered to during the accumulation phase.

ParameterValue / SpecificationOperational Rationale
Waste Classification Halogenated OrganicHigh fluorine content requires specialized HF scrubbing during incineration.
Max Accumulation Limit 55 Gallons (per RCRA)Prevents regulatory violations under EPA 40 CFR Part 262 [2].
Estimated Halogen Content ~20.7% (w/w Fluorine)Critical data point for EHS to calculate required scrubber capacity.
Incompatible Matrices Strong Oxidizers, Strong BasesRisk of exothermic degradation or premature hydrolysis of the ether linkage.
Storage Temperature 15°C to 25°CPrevents pressure buildup from solvent matrices commonly mixed with the ketone.

Accidental Release & Spill Management Workflow

In the event of a breach, immediate containment is required to prevent the lipophilic compound from entering aqueous drain systems.

Emergency Spill Methodology
  • Isolate and Ventilate: Immediately evacuate personnel from the immediate vicinity. Ensure the fume hood or room exhaust is operating at maximum capacity.

  • Don PPE: Equip nitrile gloves (double-layered), splash goggles, and a chemically resistant lab coat[3].

  • Containment (The "Damming" Technique): Surround the spill perimeter with an inert, non-combustible absorbent such as calcined diatomaceous earth or dry sand. Never use combustible materials like paper towels for concentrated ketone spills.

  • Absorption and Collection: Work the absorbent from the perimeter toward the center. Once the liquid is fully absorbed, use a non-sparking polypropylene scoop to transfer the clumped material into a wide-mouth PTFE-lined hazardous waste jar.

  • Surface Decontamination: Swab the affected area with a compatible solvent (e.g., ethyl acetate or acetone) to dissolve residual traces, and dispose of the swabs in the same halogenated waste container.

Disposal & Spill Routing Diagram

WasteWorkflow Start Waste Generation: 5-Ethoxy-1-[4-(CF3)phenyl]pentan-1-one Segregate Segregate into Halogenated Organic Waste Start->Segregate Spill Accidental Spill? Start->Spill Hazard Event CheckCompat Compatibility Check: No Strong Oxidizers? Segregate->CheckCompat Label Gravimetric Validation & RCRA Labeling CheckCompat->Label Verified Incineration High-Temp Incineration (>1100°C with HF Scrubbers) Label->Incineration EHS Transfer Absorb Absorb with Inert Material (Diatomaceous Earth/Sand) Spill->Absorb Absorb->Segregate

Workflow for the segregation, handling, and high-temperature incineration of fluorinated ketone waste.

Final EHS Transfer and Incineration

Once the waste container reaches 80% capacity, it must be transferred to the facility's central hazardous waste accumulation area.

The final step in the causality chain is Thermal Destruction . The EHS provider will manifest the waste for transport to a commercial incinerator. At temperatures exceeding 1100°C, the thermal energy surpasses the 485 kJ/mol threshold required to cleave the C-F bonds. The resulting elemental fluorine reacts with hydrogen to form HF gas, which is immediately passed through a counter-current wet scrubber containing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂). This neutralizes the acid into benign, solid fluoride salts (e.g., CaF₂), safely closing the lifecycle of the chemical without environmental contamination.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Characteristics: A User's Friendly Reference Document." EPA RCRA Regulations (40 CFR Part 261). URL:[Link]

  • American Chemical Society (ACS). "Hazard Assessment in Research Laboratories." ACS Committee on Chemical Safety. URL:[Link]

Handling

Comprehensive Safety and Operational Guide: Handling 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

As a specialized building block in pharmaceutical research and drug discovery, 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one presents unique handling challenges. To build a robust safety culture, laboratory personne...

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized building block in pharmaceutical research and drug discovery, 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one presents unique handling challenges. To build a robust safety culture, laboratory personnel must move beyond rote compliance and understand the causality behind safety protocols.

This guide provides immediate, step-by-step operational and logistical procedures for handling this compound, grounded in authoritative chemical safety standards [1].

Mechanistic Hazard Assessment

To effectively protect yourself, you must understand how the molecular structure of 5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one dictates its physical hazards [3]:

  • Lipophilic Permeation Risk: The presence of the trifluoromethyl ( −CF3​ ) group significantly increases the molecule's lipophilicity (higher log P value). If a breach in PPE occurs, the chemical can rapidly partition into the lipid bilayers of human skin, carrying the reactive ketone payload directly into biological tissues.

  • Ketone-Ether Solvency: The dual functionality of the pentan-1-one backbone and the ethoxy ether acts as a mild organic solvent. This solvency can rapidly degrade standard thin-mil latex or low-quality nitrile gloves over prolonged exposure.

  • Halogenated Toxicity: Halogenated aromatic ketones are known to cause severe ocular irritation and potential respiratory sensitization upon aerosolization or vapor inhalation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged handling of lipophilic ketones. The following matrix summarizes the required protective equipment based on quantitative permeation data and qualitative hazard assessments [2].

PPE CategorySpecificationScientific RationaleReplacement Frequency
Hand Protection Butyl rubber (heavy handling) OR Double-gloved Nitrile (≥8 mil, incidental)Butyl rubber resists ketone/ether degradation. Double nitrile provides a sacrificial layer against lipophilic permeation.Immediately upon contamination or every 2 hours.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against liquid splashes; standard safety glasses lack the necessary orbital seal.N/A (Decontaminate after use).
Body Protection 100% Cotton or Flame-Resistant (FR) Lab CoatPrevents skin contact; synthetic fabrics can melt or dissolve if exposed to organic solvents.Weekly, or immediately if contaminated.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Mitigates inhalation risk of volatile components or aerosolized particulates.Annual certification required.

Operational Workflow: Step-by-Step Methodology

Every protocol must be a self-validating system. Follow these steps sequentially to ensure containment and prevent cross-contamination.

Phase 1: Pre-Operational Preparation
  • Verify Containment: Check the chemical fume hood monitor to ensure a face velocity of 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

  • Don PPE: Apply PPE in the following order to prevent self-contamination: Long pants/closed-toe shoes Lab coat Splash goggles Inner nitrile gloves Outer butyl rubber gloves.

  • Establish Secondary Containment: Place a chemically inert PTFE (Teflon) tray inside the fume hood. All weighing and transferring must occur within this tray to catch micro-spills.

Phase 2: Material Transfer and Handling
  • Minimize Vapor Release: Keep the source bottle closed when not actively transferring material.

  • Transfer Technique: Use anti-static spatulas (if crystalline solid) or glass volumetric pipettes (if viscous liquid). Avoid plastic pipettes, as the solvent properties of the compound may leach plasticizers.

  • Seal and Isolate: Immediately cap the primary container and seal the reaction vessel before removing it from the fume hood.

Phase 3: Post-Operation & Decontamination
  • Primary Decontamination: Wipe down the exterior of the reagent bottle with a compatible solvent (e.g., isopropanol) before returning it to the designated flammables/toxics storage cabinet.

  • Doffing Procedure: Doff the outer gloves inside the fume hood to contain any residual chemical. Dispose of them in the solid hazardous waste bin. Wash hands thoroughly with soap and water [2].

Visualizing the Operational Workflow

The following diagram illustrates the logical progression of handling, spill mitigation, and disposal.

Workflow Start Pre-Operational Safety Check & Hood Verification PPE Don Specialized PPE (Butyl / Double Nitrile) Start->PPE Hood Execute Transfer in Certified Fume Hood PPE->Hood Spill Spill Detected? Hood->Spill Clean Isolate & Absorb (Vermiculite / Inert) Spill->Clean Yes Waste Halogenated Waste Segregation Spill->Waste No Clean->Waste Decon Surface Decontamination & Safe Doffing Waste->Decon

Workflow for the safe handling, spill mitigation, and disposal of halogenated organic compounds.

Spill Response and Waste Disposal Plan

Emergency Spill Response

In the event of a spill outside the fume hood, execute the following protocol:

  • Isolate: Evacuate the immediate 5-foot radius and alert laboratory personnel.

  • Contain: Apply an inert absorbent such as vermiculite or diatomaceous earth around the perimeter of the spill, working inward. Do NOT use combustible absorbents (e.g., sawdust or paper towels), as the compound's reactivity is not fully characterized.

  • Neutralize/Clean: Sweep the absorbed material using non-sparking tools. Place the saturated absorbent into a compatible, sealable high-density polyethylene (HDPE) waste container.

  • Decontaminate: Wash the affected surface with a mild detergent and water, followed by a final wipe-down with isopropanol to remove lipophilic residues.

Waste Disposal Logistics

Because of the trifluoromethyl ( −CF3​ ) group, this compound and any materials contaminated by it MUST be strictly segregated into Halogenated Organic Waste streams [1].

  • Causality: Mixing halogenated waste with non-halogenated organic waste can lead to dangerous exothermic reactions or the formation of highly toxic dioxins during commercial incineration.

  • Labeling: Ensure the waste carboy is explicitly labeled with "Contains Fluorinated Aromatics / Halogenated Ketones."

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. Washington, DC: The National Academies Press. Available at:[Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Identifying and Evaluating Hazards in Research Laboratories. American Chemical Society (ACS). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Reactant of Route 2
Reactant of Route 2
5-Ethoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one
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